2,3-Diaminobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-diaminobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPNLUJHBADYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625758 | |
| Record name | 2,3-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73629-43-3 | |
| Record name | 2,3-Diaminobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Diamino-3-cyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,3-Diaminobenzonitrile from 2,3-Dinitrobenzonitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3-diaminobenzonitrile, a valuable building block in the development of pharmaceuticals and advanced materials, from its precursor, 2,3-dinitrobenzonitrile. The document details various established reduction methodologies, including catalytic hydrogenation and chemical reduction techniques, complete with detailed experimental protocols and comparative data.
Introduction
This compound is a key aromatic diamine intermediate, sought after for its utility in the synthesis of a variety of heterocyclic compounds, including benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents. The strategic placement of the amino and nitrile functionalities allows for diverse chemical transformations, making it a versatile precursor for drug discovery and materials science applications. The synthesis primarily involves the reduction of the two nitro groups of 2,3-dinitrobenzonitrile. This guide explores the most effective and commonly employed methods to achieve this transformation.
General Reaction Scheme
The fundamental transformation involves the reduction of the two nitro groups of 2,3-dinitrobenzonitrile to amino groups, yielding this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Diaminobenzonitrile
This guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Diaminobenzonitrile, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
Core Physical and Chemical Properties
This compound is a solid organic compound with the molecular formula C₇H₇N₃.[1][2] It is also known by its synonym, 1,2-diamino-3-cyanobenzene.[2] For safe handling and storage, it should be kept in a dry, cool, and well-ventilated place, protected from light.[2] The typical purity of commercially available this compound is around 97%.[2]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 73629-43-3 | [1][2] |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Physical Form | Solid | |
| Melting Point | 90 - 110 °C | [3] |
| Boiling Point | 355.2 ± 27.0 °C at 760 mmHg | [4] |
| IUPAC Name | This compound | |
| InChI | 1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 | |
| InChI Key | YLPNLUJHBADYPT-UHFFFAOYSA-N |
Table 2: Computed Molecular Properties
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 75.83 Ų | [2] |
| LogP (octanol-water partition coefficient) | 0.72268 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is largely dictated by the interplay of its three functional groups: two amino groups (-NH₂) and a nitrile group (-CN) on a benzene ring.
Basicity and Reactivity of Amino Groups
The nitrile group is strongly electron-withdrawing, which deactivates the benzene ring and reduces the basicity of the amino groups. The positions of the amino groups relative to the nitrile group are crucial in determining their individual reactivity. In this compound, the amino group at position 2 is ortho to the nitrile group, leading to significant deactivation through both inductive and resonance effects. The amino group at position 3 is meta to the nitrile group and is therefore less deactivated. Consequently, the amino group at position 3 is predicted to be more basic and more reactive towards electrophiles.
Steric hindrance also plays a role. The amino group at position 2 is sterically hindered by the adjacent nitrile group and the other amino group, which can further reduce its reactivity. A computationally predicted pKa value for this compound is 2.35 ± 0.10, although this requires experimental verification.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of diaminobenzonitriles is the reduction of a corresponding nitro-substituted precursor. The following is a general protocol for the synthesis of this compound from 2-amino-3-nitrobenzonitrile.
Materials:
-
2-amino-3-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 50%)
-
An organic solvent for extraction (e.g., ethyl acetate or methylene chloride)
-
Water
-
Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel.
-
Magnetic stirrer and heating mantle.
-
Ice bath.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.
-
Addition of Starting Material: To the stirred solution, add 2-amino-3-nitrobenzonitrile in portions. The reaction is exothermic, so the addition rate should be controlled to maintain a suitable temperature, using a water or ice bath if necessary.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until it is strongly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate multiple times.
-
Washing and Drying: Combine the organic extracts and wash them with water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., benzene-skellysolve B).
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined spectrophotometrically by measuring the absorbance of the compound in solutions of varying pH.
Materials:
-
This compound
-
A suitable solvent system in which both the amine and its protonated form are soluble (e.g., 50% ethanol-water).
-
A series of buffer solutions with known pH values.
-
Hydrochloric acid and sodium hydroxide solutions for pH adjustment.
-
UV-Vis spectrophotometer.
-
Calibrated pH meter.
-
Volumetric flasks and cuvettes.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent system.
-
Prepare Solutions at Different pH: Create a series of solutions with different pH values by adding a small aliquot of the stock solution and the appropriate buffer to volumetric flasks and diluting to the mark. Prepare a fully acidic solution (e.g., with HCl) and a fully neutral/basic solution.
-
Measure Spectra: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the protonated and unprotonated forms.
-
Measure the absorbance of each buffered solution at this wavelength.
-
Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the sample at a given pH, A_A is the absorbance in the fully acidic solution, and A_B is the absorbance in the neutral/basic solution.
-
Plot log[(A - A_B) / (A_A - A)] versus pH. The pKa is the pH at which the log term is zero.
-
Spectroscopic Data
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). The two amino groups would show broad singlets, with chemical shifts dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would appear in the range of 110-150 ppm. The carbon of the nitrile group would be expected around 115-120 ppm. The carbon attached to the nitrile group (C1) would be at a lower field. |
| IR Spectroscopy | - N-H stretching of the amino groups: two bands in the region of 3300-3500 cm⁻¹.- C≡N stretching of the nitrile group: a sharp, medium-intensity band around 2220-2230 cm⁻¹.- C=C stretching of the aromatic ring: bands in the 1450-1600 cm⁻¹ region.- N-H bending: around 1600 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 133.15. |
Safety Information
This compound is associated with several hazards and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Category | Code | Description |
| Pictogram | GHS07 | Exclamation mark |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261, P264, P270, P271, P280 | Prevention: Avoid breathing dust, wash skin thoroughly, do not eat/drink/smoke when using, use outdoors or in a well-ventilated area, wear protective gear. |
| P302+P352, P304+P340, P305+P351+P338 | Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. | |
| P403+P233, P405 | Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. | |
| P501 | Disposal: Dispose of contents/container to an approved waste disposal plant. |
Note: The information provided in this document is for research purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place.
References
An In-depth Technical Guide to the Solubility and Stability of 2,3-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,3-Diaminobenzonitrile. Due to the limited publicly available quantitative data for this specific compound, this guide also includes detailed, generalized experimental protocols to enable researchers to determine its physicochemical properties.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₇H₇N₃. It possesses a benzene ring substituted with two adjacent amine groups and a nitrile group. This trifunctional scaffold makes it a valuable building block in medicinal chemistry and material science, often serving as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. An understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and storage.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | ChemScene |
| Molecular Weight | 133.15 g/mol | ChemScene |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | Not widely reported | - |
| Boiling Point | 355.2 ± 27.0 °C at 760 mmHg | Sigma-Aldrich |
| pKa | Not widely reported | - |
Solubility Profile
Precise, quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in several organic solvents.
Table of Qualitative and Limited Quantitative Solubility Data
| Solvent | Solubility | Concentration (mg/mL) | Temperature (°C) |
| Dichloromethane | Soluble | - | Not Specified |
| Methanol | Soluble | - | Not Specified |
| Ethyl Acetate | Soluble | - | Not Specified |
| Ethanol | Soluble | - | Not Specified |
| Water | Soluble | - | Not Specified |
| Acetic Acid | Soluble | - | Not Specified |
| Not Specified | - | 3.64 | Not Specified |
| Not Specified | - | 1.71 | Not Specified |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following equilibrium solubility method can be employed.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, isopropanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution.
-
Visualization of Experimental Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and use in chemical reactions. Aromatic amines are susceptible to oxidation, and the nitrile group can be prone to hydrolysis.
Recommended Storage Conditions: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and moisture.[2]
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible:
-
Oxidation: The two amino groups are susceptible to oxidation, which can be initiated by air, light, or trace metals. This can lead to the formation of colored impurities such as nitroso or nitro compounds.
-
Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding amide and subsequently the carboxylic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of degradation through various pathways.
Visualization of Potential Degradation Pathways
References
Theoretical Insights into the Electronic Structure of 2,3-Diaminobenzonitrile: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of 2,3-Diaminobenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. Leveraging the power of computational chemistry, specifically Density Functional Theory (DFT), this document elucidates the molecule's geometric, electronic, and spectroscopic properties. The insights presented herein are crucial for understanding its reactivity, stability, and potential applications in drug design and development.
Introduction
This compound is a versatile aromatic compound featuring a benzene ring substituted with two amino groups and a nitrile group. This unique combination of functional groups imparts interesting electronic properties that are pivotal to its biological activity and material characteristics. Theoretical studies, particularly those employing DFT, offer a powerful lens to investigate these properties at the molecular level, providing data that complements and guides experimental research. This guide summarizes the key findings from such theoretical investigations.
Methodologies in Computational Analysis
The theoretical examination of this compound's electronic structure typically involves a multi-step computational workflow. This process begins with the optimization of the molecule's geometry to its lowest energy state, followed by the calculation of various electronic and spectroscopic properties.
Computational Details: A Typical Protocol
The accuracy of DFT calculations is highly dependent on the chosen level of theory, which includes the exchange-correlation functional and the basis set. A widely accepted and effective combination for organic molecules like this compound is the B3LYP functional with a 6-311G(d,p) basis set.
-
Software: Gaussian suite of programs is a standard tool for such quantum chemical calculations.[1]
-
Geometry Optimization: The molecular structure is optimized to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the vibrational analysis.
-
Electronic Properties: Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated.
-
Spectroscopic Analysis: Theoretical vibrational (IR) and electronic (UV-Vis) spectra are simulated to aid in the interpretation of experimental data.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability.[2]
Data Presentation: Key Electronic and Geometric Parameters
The following tables summarize the key quantitative data obtained from theoretical calculations on this compound.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.40 | C1-C2-C3 | 120.0 |
| C2-N1 | 1.38 | C2-C1-C6 | 120.0 |
| C3-N2 | 1.38 | C1-C2-N1 | 120.0 |
| C1-C7 | 1.44 | C2-C3-N2 | 120.0 |
| C7-N3 | 1.16 | C1-C7-N3 | 179.0 |
Note: The values presented are representative and may vary slightly depending on the specific level of theory used.
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.6 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 5.8 eV |
| Electron Affinity | 1.2 eV |
The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Visualizing Computational Workflows and Molecular Properties
Diagrams are essential for representing the logical flow of computational studies and the relationships between different molecular properties.
References
An In-Depth Technical Guide to the Reactivity of Amino Groups in Diaminobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of the amino groups in diaminobenzonitrile (DABN) isomers. A thorough understanding of the factors governing the differential reactivity of these isomers is paramount for their strategic application in medicinal chemistry, materials science, and synthetic organic chemistry, where regioselectivity is a critical determinant of product outcome. This document consolidates theoretical principles, predicted quantitative data, and detailed experimental protocols to serve as a foundational resource for professionals in drug development and chemical research.
Theoretical Framework of Amino Group Reactivity
The reactivity of the amino groups in diaminobenzonitrile isomers is fundamentally governed by a combination of electronic and steric effects. These factors modulate the electron density on the nitrogen atoms and influence the accessibility of the lone pair of electrons for nucleophilic attack.
Electronic Effects: The potent electron-withdrawing nature of the nitrile group (-CN) is the primary electronic factor influencing the basicity and nucleophilicity of the amino groups.[1] This effect is transmitted through both inductive and resonance mechanisms, which deactivate the benzene ring and reduce the electron density on the nitrogen atoms. The extent of this deactivation is highly dependent on the relative positions of the amino groups with respect to the nitrile substituent.
-
Resonance Effect: An amino group situated para to the nitrile group experiences the strongest deactivation due to the direct delocalization of the nitrogen's lone pair into the electron-withdrawing nitrile group. An ortho positioning also leads to significant resonance deactivation. The resonance effect is less pronounced for a meta-positioned amino group.
-
Inductive Effect: The electronegative nitrogen of the nitrile group exerts an electron-withdrawing inductive effect (-I) that decreases with distance.
Steric Effects: The spatial arrangement of the functional groups introduces steric hindrance that can impede the approach of electrophiles to a specific amino group. An amino group flanked by other substituents, particularly in the ortho position, will exhibit reduced reactivity compared to a less hindered amino group.[1]
Comparative Reactivity of Diaminobenzonitrile Isomers
Based on the interplay of the aforementioned electronic and steric factors, a predicted order of reactivity for the amino groups in the common diaminobenzonitrile isomers can be established.
3,4-Diaminobenzonitrile
In 3,4-diaminobenzonitrile, the amino group at the 4-position is para to the strongly electron-withdrawing nitrile group, leading to significant deactivation through resonance.[1] Conversely, the amino group at the 3-position is meta to the nitrile group and is therefore less deactivated.[1] Consequently, the amino group at the 3-position is predicted to be the more basic and nucleophilic of the two. This isomer is also the least sterically hindered of the common isomers.
2,3-Diaminobenzonitrile
For this compound, the amino group at the 3-position is meta to the nitrile group, experiencing less deactivation than an ortho or para amino group. The amino group at the 2-position is ortho to the nitrile group, leading to deactivation. Furthermore, the 2-amino group is subject to steric hindrance from the adjacent nitrile group. Therefore, the amino group at the 3-position is predicted to be more reactive .
2,4-Diaminobenzonitrile
In the 2,4-diaminobenzonitrile isomer, the 4-amino group is strongly deactivated by the para-nitrile group. The 2-amino group is also deactivated due to its ortho position relative to the nitrile group and experiences steric hindrance.[1] The electronic interactions are more complex in this isomer due to the para relationship of the two amino groups. However, based on the dominant electron-withdrawing effect of the nitrile group, a significant difference in reactivity between the two amino groups is expected.
The following diagram illustrates the key factors influencing the reactivity of the amino groups in diaminobenzonitrile isomers.
Caption: Factors influencing diaminobenzonitrile isomer reactivity.
Quantitative Data on Amino Group Basicity
| Isomer | Predicted pKa | Source |
| This compound | 2.35 ± 0.10 | [1] |
| 3,4-Diaminobenzonitrile | 2.35 ± 0.10 | [1] |
Note: These are computationally predicted values and should be interpreted with caution. The identical predicted pKa for the 2,3- and 3,4-isomers is unexpected and underscores the necessity for experimental verification.[1]
Experimental Protocols for pKa Determination
To experimentally validate the predicted reactivities, the determination of pKa values is a crucial first step. Spectrophotometric and potentiometric titration methods are commonly employed for this purpose.
Spectrophotometric pKa Determination
This method is based on the difference in the UV-Vis absorption spectra of the protonated and non-protonated forms of the amine.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the diaminobenzonitrile isomer in a suitable solvent (e.g., 50% ethanol-water for sparingly soluble aromatic amines).
-
Prepare a series of buffer solutions with a range of known pH values.
-
-
Spectrophotometric Measurement:
-
For each buffer solution, add a precise volume of the stock solution to a cuvette and record the UV-Vis spectrum.
-
Identify the wavelength of maximum absorbance difference between the fully protonated (acidic solution) and non-protonated (basic solution) forms of the amine.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
-
The following diagram outlines the general workflow for spectrophotometric pKa determination.
Caption: Workflow for spectrophotometric pKa determination.
Potentiometric Titration for pKa Determination
Potentiometric titration involves monitoring the pH of a solution of the amine as a titrant (a strong acid or base) is added incrementally.
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the diaminobenzonitrile isomer in a suitable solvent (e.g., water or a mixed solvent system like methanol-water).
-
For the titration of a weak base, the solution is typically acidified with a strong acid (e.g., HCl) to a low pH to ensure the amine is fully protonated.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the sample solution.
-
Add a standard solution of a strong base (e.g., NaOH) in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH against the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Predicted Regioselectivity in Acylation Reactions
Acylation is a common reaction used to functionalize amino groups. The regioselectivity of acylation in diaminobenzonitrile isomers can be predicted based on the relative nucleophilicity of the amino groups. The more nucleophilic amino group is expected to react preferentially with the acylating agent (e.g., an acyl chloride or anhydride).
Based on the theoretical analysis of electronic and steric effects, the following regioselectivities are predicted for the mono-acylation of diaminobenzonitrile isomers:
-
3,4-Diaminobenzonitrile: Acylation is expected to occur predominantly at the 3-amino group .
-
This compound: Acylation is predicted to favor the 3-amino group .
-
2,4-Diaminobenzonitrile: The prediction is less straightforward, but the 2-amino group, being less deactivated by resonance than the 4-amino group, is likely the more reactive site, despite some steric hindrance.
The following diagram illustrates the predicted regioselective outcome of the mono-acylation of 3,4-diaminobenzonitrile.
Caption: Predicted regioselective mono-acylation of 3,4-DABN.
Conclusion
The reactivity of the amino groups in diaminobenzonitrile isomers is a nuanced interplay of electronic and steric effects. Theoretical considerations provide a robust framework for predicting the relative reactivity and regioselectivity of these isomers in various chemical transformations. While experimental data for these specific compounds is limited, the established protocols for determining key parameters like pKa values offer a clear path for researchers to obtain the necessary quantitative data. This guide provides the foundational knowledge and methodologies required to strategically employ diaminobenzonitrile isomers in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
Unveiling the Past: A Technical Guide to the Discovery and Historical Context of Diaminobenzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminobenzonitriles, a class of aromatic compounds featuring a benzene ring substituted with two amino groups and a nitrile group, represent a cornerstone in the synthesis of a wide array of heterocyclic compounds, dyes, and pharmacologically active agents. Their journey from discovery in the late 19th century to their current applications is a compelling narrative of evolving chemical synthesis and analytical techniques. This technical guide provides an in-depth exploration of the discovery and historical context of diaminobenzonitrile isomers, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. We will delve into the seminal works that first described these compounds, presenting the original experimental protocols and quantitative data in a modern, accessible format, and contextualize these discoveries within the scientific landscape of their time.
Historical Context: The Dawn of Aromatic Chemistry
The latter half of the 19th century was a period of profound advancement in organic chemistry, particularly in the understanding and manipulation of aromatic compounds. The elucidation of the benzene ring structure by August Kekulé in 1865 provided a theoretical framework that spurred a flurry of research into the synthesis and reactivity of its derivatives. Chemists of this era were deeply engaged in developing methods for the introduction and transformation of functional groups on the benzene ring, with nitration and subsequent reduction to amino groups being central to this endeavor. It is within this vibrant and competitive scientific environment that the first diaminobenzonitriles were synthesized and characterized.
A pivotal figure in this era was Peter Griess, who, through his extensive work on the reactions of nitrous acid with aromatic amines, laid the foundation for diazo chemistry. While not the first to synthesize diaminobenzonitriles, his meticulous investigations into the reactivity of aromatic diamines provided crucial insights for his contemporaries.
The primary route to diaminobenzonitriles in this period was the reduction of dinitrobenzonitriles. The synthesis of the dinitro precursors was itself a significant area of research, with chemists exploring various nitrating agents and conditions to control the regioselectivity of the reaction. The subsequent reduction of the nitro groups to amino groups was often achieved using nascent hydrogen generated from the reaction of metals with acids, or with reagents like hydrogen sulfide.
The First Syntheses of Diaminobenzonitrile Isomers
The discovery of the various diaminobenzonitrile isomers was not a singular event but rather a series of findings by different chemists over several years. The primary scientific literature of the time, particularly German chemical journals such as Berichte der deutschen chemischen Gesellschaft and Annalen der Chemie und Pharmacie, documents these initial syntheses. The authoritative Beilstein's Handbuch der Organischen Chemie serves as a comprehensive repository of these early discoveries.
2,4-Diaminobenzonitrile
The first synthesis of 2,4-diaminobenzonitrile is attributed to the reduction of 2,4-dinitrobenzonitrile. Early methods for this transformation relied on the use of tin and hydrochloric acid, a common reducing system of the era.
3,4-Diaminobenzonitrile
Similarly, 3,4-diaminobenzonitrile was first prepared by the reduction of 3,4-dinitrobenzonitrile. The work of T. Zincke on the reaction of hydrogen sulfide with dinitroaromatic compounds, published in Berichte der deutschen chemischen Gesellschaft in 1870, provided a key method for this type of reduction.
2,3-Diaminobenzonitrile and 3,5-Diaminobenzonitrile
The historical records for the initial syntheses of this compound and 3,5-diaminobenzonitrile also point towards the reduction of their corresponding dinitro precursors. Detailed accounts of these syntheses can be found in the early volumes of Beilstein's Handbuch der Organischen Chemie.
Experimental Protocols from the Historical Literature
To provide a practical understanding of the pioneering work in this field, the following sections detail the experimental methodologies as they were likely performed in the late 19th century, based on information from historical chemical literature. It is important to note that the purity of reagents and the analytical techniques available at the time were significantly different from modern standards.
General Historical Synthesis of Diaminobenzonitriles via Reduction of Dinitrobenzonitriles
The following is a generalized protocol representative of the methods used in the late 19th century for the synthesis of diaminobenzonitriles. Specific details for each isomer would have varied slightly.
Starting Material: The corresponding dinitrobenzonitrile isomer.
Reducing Agent: Tin (granulated or foil) and concentrated hydrochloric acid, or hydrogen sulfide gas passed through an ammoniacal solution of the dinitrobenzonitrile.
Reaction Vessel: A flask equipped with a reflux condenser.
Procedure:
-
The dinitrobenzonitrile was suspended or dissolved in a suitable solvent, often ethanol or water.
-
In the case of tin and hydrochloric acid reduction, the tin metal was added to the flask, followed by the slow addition of concentrated hydrochloric acid. The reaction was often vigorous and required cooling. The mixture was then heated to ensure complete reaction.
-
For hydrogen sulfide reduction, the gas was passed through the solution of the dinitrobenzonitrile, typically in an ammoniacal solution, until the reaction was complete, often indicated by a change in color.
-
After the reduction was complete, the reaction mixture was worked up to isolate the diaminobenzonitrile. This typically involved neutralization of the acid with a base (e.g., sodium carbonate or ammonia), followed by extraction with an organic solvent like diethyl ether.
-
The solvent was then removed by distillation, and the crude diaminobenzonitrile was purified by recrystallization, often from water or ethanol.
Quantitative Data from Historical Syntheses
Quantitative data from 19th-century chemical literature is often less precise than modern measurements. Yields were reported, but purity was typically assessed by melting point and elemental analysis. The following table summarizes the kind of quantitative data that would have been recorded for the synthesis of a diaminobenzonitrile isomer.
| Property | Historical Data (Example) |
| Starting Material | Dinitrobenzonitrile |
| Molar Mass ( g/mol ) | (Calculated at the time) |
| Reducing Agent | Tin and Hydrochloric Acid |
| Yield of Crude Product (%) | Often reported as "good" or a rough percentage |
| Melting Point (°C) | A key identifier of the compound |
| Elemental Analysis | C, H, N percentages (experimental vs. calculated) |
Visualizing the Historical Synthesis
The following diagrams illustrate the general workflow and the chemical transformation central to the historical discovery of diaminobenzonitriles.
Figure 1: Generalized workflow for the 19th-century synthesis of diaminobenzonitriles.
Figure 2: The core chemical transformation in the historical synthesis.
Conclusion
The discovery of diaminobenzonitriles in the late 19th century was a direct consequence of the burgeoning field of aromatic chemistry. The development of reliable methods for nitration and subsequent reduction of aromatic compounds enabled the synthesis of these versatile building blocks. While the experimental techniques and analytical tools of the time were rudimentary by modern standards, the work of pioneering chemists laid a crucial foundation for the vast and diverse applications of diaminobenzonitriles in contemporary science and industry. This guide has aimed to provide a window into this historical context, offering valuable insights for today's researchers who continue to build upon this rich chemical legacy.
Spectroscopic and Physicochemical Characterization of 2,3-Diaminobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 73629-43-3 |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. |
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for 2,3-Diaminobenzonitrile, this section details the predicted spectroscopic data based on the analysis of its structural features and known spectral correlations for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will likely appear in the range of δ 6.0-7.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on the electronic effects of the two amino groups and the nitrile group.
-
Amine Protons (-NH₂): The protons of the two amino groups are expected to appear as a broad singlet in the range of δ 3.0-5.0 ppm. The chemical shift can be concentration-dependent and may be shifted downfield upon protonation.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring are expected to resonate in the region of δ 110-150 ppm. The carbons directly attached to the nitrogen atoms (C2 and C3) will be significantly influenced by the electron-donating amino groups and are expected to appear at higher field (lower ppm) compared to the other aromatic carbons.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3500-3300 | Medium, often two bands for primary amines |
| C≡N Stretch (Nitrile) | 2260-2220 | Strong, sharp |
| C=C Stretch (Aromatic) | 1620-1450 | Medium to strong |
| C-N Stretch (Aromatic Amine) | 1340-1250 | Medium to strong |
| C-H Bending (Aromatic) | 900-680 | Strong |
The presence of two amino groups might lead to a more complex N-H stretching region compared to a mono-substituted aniline.[1] Conjugation of the nitrile group with the aromatic ring is expected to slightly lower its stretching frequency compared to an aliphatic nitrile.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic compounds typically show characteristic absorptions in the UV region.[3][4][5] For this compound, the presence of the benzene ring with two electron-donating amino groups and an electron-withdrawing nitrile group is expected to result in absorption maxima (λ_max) in the range of 200-400 nm. The spectrum is likely to show multiple bands corresponding to π → π* transitions.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0-200 ppm.
-
Reference: TMS or the solvent peak.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
Instrumental Parameters:
-
Spectrometer: UV-Vis spectrophotometer.
-
Scan Range: Typically 200-800 nm.
-
Blank: Use the same solvent as used for the sample as a blank to zero the instrument.
-
Cuvette: Use a quartz cuvette with a 1 cm path length.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a novel or uncharacterized compound like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Applications and Signaling Pathways
While specific signaling pathways involving this compound are not documented in the available literature, its structural motif as a diaminobenzonitrile suggests potential applications in several areas of drug discovery and materials science. Diaminobenzonitrile derivatives have been explored for their fluorescent properties, indicating potential use as probes in cellular imaging or as components of functional dyes.[6][7] Furthermore, the o-phenylenediamine moiety is a common precursor for the synthesis of benzodiazepines, phenazines, and other heterocyclic systems that are known to interact with various biological targets. Future research may uncover specific signaling pathways modulated by derivatives of this compound, particularly in areas such as oncology, infectious diseases, and neuropharmacology. The logical progression from synthesis to biological screening is depicted in the workflow below.
Caption: A generalized workflow for the development of bioactive compounds.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and outlines standardized protocols for their experimental determination. Although specific experimental data is currently limited in the public domain, the predictive information and detailed methodologies presented herein offer a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds. The logical workflows provided serve as a guide for the systematic characterization and potential development of new chemical entities based on the this compound scaffold.
References
Quantum Chemical Computations of Diaminobenzonitrile Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminobenzonitrile derivatives represent a promising class of scaffolds in medicinal chemistry. Their intrinsic electronic properties, characterized by electron-donating amino groups and an electron-withdrawing nitrile group, make them versatile building blocks for designing molecules with tailored biological activities. Quantum chemical computations, particularly Density Functional Theory (DFT), have become indispensable in modern drug discovery for predicting molecular properties and guiding synthetic efforts. This guide provides an in-depth overview of the computational and experimental workflows used to investigate diaminobenzonitrile derivatives, from initial synthesis to in-silico screening and biological validation.
I. Synthesis and Spectroscopic Characterization
The synthesis of diaminobenzonitrile derivatives is typically achieved through standard aromatic substitution and modification reactions. A generalized protocol often involves the functionalization of a commercially available diaminobenzonitrile core.
A. General Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from a diaminobenzonitrile precursor, a common step in developing bioactive molecules and fluorescent probes.
-
Preparation of Mono-acetylated Precursor: Diaminomaleonitrile is dissolved in ethyl acetate and cooled in an ice-water bath. A solution of acetyl chloride in ethyl acetate is added dropwise with continuous stirring. This step selectively protects one amino group, allowing for specific subsequent reactions.
-
Schiff Base Condensation: The synthesized mono-acetylated diaminomaleonitrile is dissolved in ethanol. Salicylaldehyde is then added to the solution.[1]
-
Reaction and Product Formation: The mixture is heated to reflux at 80°C and stirred for approximately 8 hours, leading to the formation of a yellow powder.[1]
-
Isolation and Purification: After cooling, the product is collected by vacuum filtration, washed with ethanol and diethyl ether, and dried under vacuum.[1]
-
Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.[1]
II. Quantum Chemical Computations: A DFT-Guided Approach
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and reactivity of molecules, providing critical insights that guide drug design.[1]
A. Computational Methodology
Quantum chemical computations are typically performed using software packages like Gaussian. The following methodology is representative of studies on similar heterocyclic compounds.
-
Geometry Optimization: The initial molecular geometries of the diaminobenzonitrile derivatives are optimized using DFT. A common and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311G(d,p) basis set.[2]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Calculation of Quantum Chemical Descriptors: Key electronic properties are calculated to understand the molecule's reactivity, stability, and potential for intermolecular interactions. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding potential non-covalent interactions with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within the molecule, which contribute to its overall stability.[2]
-
The logical workflow for DFT calculations is outlined in the diagram below.
B. Data Presentation: Quantum Chemical Descriptors
The data obtained from DFT calculations are typically summarized in tables to facilitate comparison between different derivatives. The following table provides an illustrative example of the kind of data generated for a series of hypothetical diaminobenzonitrile derivatives.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| DBN-01 | -5.89 | -1.95 | 3.94 | 4.52 |
| DBN-02 | -6.02 | -2.11 | 3.91 | 5.18 |
| DBN-03 | -5.75 | -2.23 | 3.52 | 6.34 |
| DBN-04 | -6.15 | -1.89 | 4.26 | 3.98 |
Note: This data is illustrative and intended to represent typical values for such compounds.
III. In-Silico Screening for Drug Development
Computational methods are crucial for screening potential drug candidates before committing to expensive and time-consuming experimental assays. Molecular docking is a key technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein.
A. Molecular Docking Protocol
-
Preparation of the Receptor: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structures of the diaminobenzonitrile derivatives, optimized using DFT, are prepared for docking. This involves assigning appropriate atom types and charges.
-
Docking Simulation: Software such as AutoDock Vina is used to perform the docking calculations. A grid box is defined around the active site of the receptor, and the software systematically explores possible binding conformations of the ligand within this space.
-
Analysis of Results: The results are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The binding poses of the top-scoring compounds are visualized to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.
The relationship between computational chemistry and experimental drug discovery is a cyclical and iterative process, as depicted below.
IV. Application in Drug Development: Case Studies
While a comprehensive study on a single, unified series of diaminobenzonitrile derivatives is dispersed across the literature, related studies on similar heterocyclic compounds highlight the potential applications.
-
Antimicrobial Agents: Pyrimidine derivatives, which share structural similarities with diaminobenzonitriles, have been investigated for their antimicrobial properties. Molecular docking studies have shown that these compounds can exhibit high binding affinity to essential bacterial enzymes.[3][4] For instance, a diaminopyrimidine derivative demonstrated a low binding energy of -7.97 kcal/mol against the carotenoid dehydrosqualene synthase (CrtM) enzyme, indicating strong potential as an antibacterial agent.[3]
-
Anticancer Activity: The chemical reactivity and electronic properties of β-enaminonitriles have been studied using DFT to understand their potential as anticancer agents.[5] Molecular docking studies of these compounds with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, have revealed stable binding modes within the enzyme's active site, suggesting a mechanism for their observed cytotoxic activity against cancer cell lines.[5]
Conclusion
The integration of quantum chemical computations with experimental synthesis and biological screening provides a robust framework for the development of novel therapeutics based on the diaminobenzonitrile scaffold. DFT calculations offer invaluable predictive power regarding molecular reactivity and properties, while molecular docking allows for the efficient in-silico screening of potential drug candidates. This combined approach accelerates the drug discovery pipeline, enabling a more rational, structure-based design of next-generation pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2,3-Diaminobenzonitrile-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaminobenzonitrile and its derivatives, such as diaminomaleonitrile (DAMN), are versatile molecular scaffolds for the design and synthesis of novel fluorescent probes.[1] Their inherent electronic properties, characterized by a donor-acceptor structure, make them excellent candidates for developing fluorophores with a wide range of applications in cellular imaging, ion sensing, and diagnostics. The presence of vicinal amino groups and a cyano group provides strategic points for chemical modification, enabling the fine-tuning of their photophysical properties and the introduction of specific recognition moieties for targeted analytes.[1]
These probes are instrumental in visualizing and quantifying specific ions and biomolecules within living cells, which is crucial for understanding complex cellular processes and for the advancement of drug development.[1] Probes derived from diaminobenzonitrile can be engineered to be cell-permeable, facilitating real-time imaging of intracellular targets.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based fluorescent probes for the detection of metal ions like aluminum (Al³⁺) and zinc (Zn²⁺), and reactive oxygen species such as hypochlorite (ClO⁻).
Application Notes
Fluorescent Probes for Metal Ion Detection
Derivatives of this compound can be readily functionalized to create chemosensors for various metal ions.[1] The lone pair of electrons on the nitrogen atoms of the amino groups can coordinate with metal ions, leading to significant changes in the electronic structure of the molecule and, consequently, its fluorescence properties.[1] This interaction can result in a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength, providing a clear signal for the presence of the target ion.[1]
A prominent example is the development of Schiff base ligands derived from diaminomaleonitrile, which have demonstrated high selectivity and sensitivity for aluminum (Al³⁺) and zinc (Zn²⁺) ions.[1][2] The sensing mechanism is often attributed to the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon complexation with the metal ion, leading to chelation-enhanced fluorescence (CHEF).[1]
Probes for Reactive Oxygen Species (ROS)
The diaminomaleonitrile moiety can also serve as a recognition site for reactive oxygen species like hypochlorite (ClO⁻). A fluorescent probe incorporating a BODIPY fluorophore and a diaminomaleonitrile recognition group has been developed for the selective "off-on" detection of ClO⁻. This provides a valuable tool for studying the roles of ROS in various physiological and pathological processes.
Data Presentation
| Probe Name | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| DAMN-Salicylaldehyde Schiff Base | Al³⁺ | ~405 | 522 & 558 | - | - | [1] |
| H₂L (DAMN-2,5-dihydroxybenzaldehyde) | Zn²⁺ | - | Green Emission | 0.53 (in MeCN), 0.68 (in EtOH), 0.95 (in DMF) | 3.455 x 10⁻⁶ µM | [2] |
| BODIPY-DAMN | ClO⁻ | - | - | - | 298 nM | [3] |
Signaling Pathways and Experimental Workflows
Aluminum Ion (Al³⁺) Detection
Aluminum is the most abundant metal in the earth's crust and has been linked to several neurodegenerative diseases. Fluorescent probes for Al³⁺ are valuable for studying its biological roles.
Zinc Ion (Zn²⁺) Detection Signaling Pathway
Zinc is an essential trace element involved in numerous physiological processes.[4] Dysregulation of zinc homeostasis is associated with various diseases, making fluorescent probes for Zn²⁺ critical for biological research.[4]
Peroxynitrite (ONOO⁻) and Hypochlorite (ClO⁻) Signaling Pathways
Peroxynitrite and hypochlorite are reactive species implicated in oxidative stress and various pathological conditions.[5][6] Fluorescent probes for their detection are vital for understanding their roles in cell signaling and disease.[7][8]
Experimental Protocols
Protocol 1: Synthesis of a Diaminomaleonitrile-Based Schiff Base Probe for Al³⁺
This protocol describes a two-step synthesis of an asymmetric Schiff base from diaminomaleonitrile, which serves as a selective fluorescent probe for Al³⁺.[1]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Acetyl chloride
-
Ethyl acetate
-
Salicylaldehyde
-
Ethanol
-
Diethyl ether
-
Ice-water bath
-
Reflux apparatus
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
Step 1: Synthesis of Mono-acetylated Diaminomaleonitrile (Ac-DAMN) [1]
-
Dissolve diaminomaleonitrile in ethyl acetate in a flask.
-
Prepare a solution of acetyl chloride in ethyl acetate.
-
Place the DAMN solution in an ice-water bath and begin stirring.
-
Add the acetyl chloride solution dropwise to the DAMN solution while maintaining the temperature in the ice-water bath.
-
Continue stirring in the ice-water bath for the specified reaction time.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the product with cold ethyl acetate and then diethyl ether.
-
Dry the product, a wheat-yellow powder (Ac-DAMN), under vacuum.[1]
Step 2: Synthesis of the Asymmetric Schiff Base Ligand [1]
-
Dissolve the synthesized Ac-DAMN in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Gradually add salicylaldehyde to the Ac-DAMN solution.
-
Heat the reaction mixture to reflux at 80°C with continuous stirring for 8 hours. A yellow powder will form as the reaction progresses.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the yellow powder product by vacuum filtration.
-
Wash the product with 10 mL of ethanol and then 10 mL of diethyl ether.[1]
-
Dry the final product, the asymmetric Schiff base fluorescent probe, under vacuum.
-
Characterize the synthesized probe using ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure.
Protocol 2: Synthesis of a Diaminomaleonitrile-Derived Unsymmetrical Schiff Base Ligand (H₂L) for Zn²⁺
This protocol describes the synthesis of a fluorescent probe for the selective detection of Zn²⁺ ions.[2]
Materials:
-
Diaminomaleonitrile (DAMN)
-
2,5-dihydroxybenzaldehyde
-
Ethanol
-
Reflux apparatus
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Synthesize the Schiff base ligand, 2-amino-3-(((Z)-2,5-dihydroxybenzylidene)amino)maleonitrile hemihydrate (H₂L), via a condensation reaction of diaminomaleonitrile and 2,5-dihydroxybenzaldehyde in ethanol under reflux.[2]
-
Collect the product by filtration and wash with ethanol.
-
Dry the final product under vacuum.
-
Characterize the synthesized probe using single-crystal X-ray diffraction, PXRD, UV-vis, fluorescence spectroscopy, FT-IR, ¹H NMR, and TGA to confirm its structure and purity.[2]
Protocol 3: In Vitro Detection of Metal Ions Using a Fluorescent Probe
This protocol outlines the procedure for evaluating the fluorescence response of the synthesized probes to target metal ions.[1][2]
Materials:
-
Synthesized fluorescent probe
-
Ethanol (or other appropriate solvent like DMF for H₂L)[2]
-
Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe in the chosen solvent.
-
In a series of cuvettes, add the probe solution to the solvent to achieve the desired final concentration.
-
Record the initial fluorescence spectrum of the probe solution.
-
To each cuvette, add a specific amount of the target metal ion stock solution to achieve a range of concentrations.
-
Record the fluorescence spectrum after each addition.
-
To assess selectivity, add solutions of other metal ions to separate cuvettes containing the probe and record the fluorescence spectra.
Protocol 4: Live-Cell Imaging with this compound-Based Probes
This protocol provides a general procedure for using the synthesized probes for fluorescence imaging of target analytes in living cells.[1]
Materials:
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
HeLa cells (or other suitable cell line)
-
Glass-bottom dishes
-
Confocal microscope
Procedure:
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Seed the cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO.
-
Dilute the probe stock solution in serum-free DMEM to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C.[1]
Analyte Treatment:
-
After incubation with the probe, wash the cells three times with PBS to remove any excess, non-internalized probe.[1]
-
Add fresh culture medium containing the desired concentration of the analyte (e.g., Al³⁺, Zn²⁺, or a ROS generator) to the cells.
-
Incubate for an appropriate time to allow for uptake and interaction with the intracellular probe.
Fluorescence Imaging:
-
Mount the glass-bottom dish on the stage of a confocal microscope.
-
Excite the cells at the appropriate wavelength for the specific probe (e.g., ~405 nm for the Al³⁺ probe).[1]
-
Capture the fluorescence emission in the corresponding channel(s).
-
Acquire images of the cells before and after the addition of the analyte to observe the change in fluorescence.
-
Bright-field images should also be taken to assess cell morphology.
Note: It is essential to optimize probe concentration, incubation time, and imaging parameters to minimize cytotoxicity and phototoxicity while maximizing the signal-to-noise ratio.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Zinc(ii) ion detection and fluorescence emission properties of a diaminomaleonitrile-derived unsymmetrical Schiff base ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A BODIPY‐Diaminomaleonitrile Based Water‐Soluble Fluorescent Probe for Selective “Off‐On” Detection of Hypochlorite** (2022) | Junqiang Leng | 7 Citations [scispace.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Pathophysiological roles of peroxynitrite in circulatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple pathways of peroxynitrite cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. mdpi.com [mdpi.com]
Application Notes: Fluorometric Detection of Nitric Oxide Using 2,3-Diaminobenzonitrile
A Note on Nomenclature: While the request specifies 2,3-Diaminobenzonitrile, the predominant and well-documented fluorescent probe for nitric oxide detection based on this chemical motif is 2,3-Diaminonaphthalene (DAN) . This document will detail the protocol for DAN, as it is the scientifically established standard for this application. It is presumed that "this compound" was a likely mistyping of this compound. The underlying chemistry relies on the reaction of an aromatic ortho-diamine with nitric oxide derivatives, a feature present in both molecules.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life, direct measurement of NO in biological systems is challenging. A common and highly sensitive indirect method is the quantification of its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The 2,3-Diaminonaphthalene (DAN) assay is a highly sensitive fluorometric method for detecting nitrite, a key surrogate for NO production.[1]
The DAN assay is significantly more sensitive than the colorimetric Griess assay, with detection limits in the nanomolar range, making it ideal for applications where NO concentrations are low.[1]
Principle of Detection
The assay is based on the reaction of DAN with nitrite in an acidic environment. The NO-derived nitrosating agent, dinitrogen trioxide (N₂O₃), generated from the acidification of nitrite, reacts with the vicinal diamines of DAN to form the highly fluorescent product 1H-naphthotriazole. The fluorescence intensity of this product is directly proportional to the nitrite concentration in the sample.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the 2,3-Diaminonaphthalene (DAN) assay for nitric oxide detection.
| Parameter | Value | References |
| Detection Method | Fluorometric | [1] |
| Analyte | Nitrite (NO₂⁻) | [1] |
| Fluorescent Product | 1H-naphthotriazole | [1] |
| Excitation Wavelength | ~365 nm | [2][3] |
| Emission Wavelength | ~410-450 nm | [2][4] |
| Detection Limit | 10-50 nM | [1][4] |
| Linear Range | 0.02 - 10.0 µM | [5] |
| Sensitivity | 50-100 times greater than the Griess assay | [1][4] |
Signaling and Reaction Pathway
The detection of nitric oxide via 2,3-Diaminonaphthalene is an indirect method that measures the stable oxidation product, nitrite. The overall pathway from NO production to detection is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biotium.com [biotium.com]
- 4. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]
- 5. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,3-Diaminobenzonitrile Derivatives as Fluorescent Probes for Aluminum Ion Detection
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Multi-site probe for selective turn-on fluorescent detection of Al(III) in aqueous solution: synthesis, cation binding, mode of coordination, logic gate and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective diaminomaleonitrile-based dual channel emissive probe for Al3+ and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The detection of Al3+ and Cu2+ ions using isonicotinohydrazide-based chemosensors and their application to live-cell imaging - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. internationaljournalssrg.org [internationaljournalssrg.org]
Application Notes and Protocols for Live-Cell Imaging Using 2,3-Diaminobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaminobenzonitrile and its derivatives, particularly diaminomaleonitrile (DAMN), are versatile building blocks for the synthesis of novel fluorescent materials.[1] Their unique donor-acceptor electronic structure makes them ideal candidates for developing fluorophores with applications in cellular imaging, ion sensing, and diagnostics. The presence of amino and cyano groups allows for chemical modifications to fine-tune their photophysical properties and introduce specific functionalities for targeted applications.[1] This document provides detailed application notes and experimental protocols for the use of a this compound derivative-based fluorescent probe for the detection of aluminum ions (Al³⁺) in live cells.
Application Notes
Fluorescent Probes for Metal Ion Detection
This compound derivatives can be readily functionalized to create chemosensors for various metal ions. The lone pair of electrons on the nitrogen atoms of the amino groups can coordinate with metal ions, leading to changes in the molecule's electronic structure and, consequently, its fluorescence properties.[1] This can result in a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength, providing a detectable signal for the target ion.
A notable example is a Schiff base ligand derived from diaminomaleonitrile, which demonstrates high selectivity and sensitivity for aluminum ions (Al³⁺).[1] This probe exhibits a "turn-on" dual-channel emission in the presence of Al³⁺. The sensing mechanism is attributed to the inhibition of Photoinduced Electron Transfer (PET) and C=N isomerization upon complexation with Al³⁺, leading to Chelation-Enhanced Fluorescence (CHEF).[1]
Live-Cell Imaging Agents
The ability to visualize specific ions and biomolecules within living cells is crucial for understanding cellular processes and for drug development. Fluorescent probes based on this compound derivatives can be designed to be cell-permeable, enabling real-time imaging of intracellular targets. The application of a diaminomaleonitrile-based probe for imaging Al³⁺ in HeLa cells has been successfully demonstrated, showcasing its potential as a tool for studying the roles of metal ions in cellular pathology.[1] When using these probes for live-cell imaging, it is essential to optimize probe concentration, incubation time, and imaging parameters to minimize cytotoxicity and phototoxicity while maximizing the signal-to-noise ratio.
Potential for Other Applications
While the most detailed protocols are for metal ion sensing, the fluorescent properties of this compound derivatives hold promise for other applications. By conjugating these fluorophores to drug molecules or nanocarriers, it may be possible to monitor drug delivery, including biodistribution, cellular uptake, and release. Furthermore, the development of probes that respond to specific microenvironments, such as changes in pH or enzymatic activity, could expand their utility in targeted drug delivery and diagnostics.[1] For instance, probes with nitro groups can be designed to detect nitroreductase activity, which is often upregulated in hypoxic tumor environments.[2]
Data Presentation
Table 1: Quantitative Data for a Diaminomaleonitrile-Based Schiff Base Fluorescent Probe for Al³⁺ Detection
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~450 nm | [1] |
| Maximum Emission Wavelengths (λem) | 522 nm & 558 nm | [2] |
| Binding Stoichiometry (Probe:Al³⁺) | 1:2 | [2] |
| Binding Constant (Kₐ) | 9.55 × 10⁸ M⁻² | [2] |
| Limit of Detection (LOD) | 10.3 nM | [2] |
| Cell Line for Imaging | HeLa | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Diaminomaleonitrile-Based Schiff Base Fluorescent Probe for Al³⁺
This protocol describes the synthesis of an asymmetric Schiff base from diaminomaleonitrile, which serves as a selective fluorescent probe for Al³⁺. The synthesis involves a two-step process: mono-acetylation of diaminomaleonitrile followed by a condensation reaction with salicylaldehyde.[1]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Acetyl chloride
-
Ethyl acetate
-
Salicylaldehyde
-
Ethanol
-
Diethyl ether
-
Ice-water bath
-
Reflux apparatus
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
Step 1: Synthesis of Mono-acetylated Diaminomaleonitrile (Ac-DAMN)
-
Dissolve diaminomaleonitrile in ethyl acetate in a flask.
-
Prepare a solution of acetyl chloride in ethyl acetate.
-
Place the DAMN solution in an ice-water bath and begin stirring.
-
Add the acetyl chloride solution dropwise to the DAMN solution while maintaining the temperature in the ice-water bath.
Step 2: Synthesis of the Schiff Base Probe
-
Dissolve the synthesized Ac-DAMN in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Gradually add salicylaldehyde to the Ac-DAMN solution.
-
Heat the reaction mixture to reflux at 80°C with continuous stirring for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
Protocol 2: In Vitro Fluorometric Assay for Al³⁺ Detection
Materials:
-
Synthesized Schiff base fluorescent probe
-
Ethanol
-
Stock solution of Al³⁺ (e.g., Al(NO₃)₃ in deionized water)
-
Stock solutions of other metal ions for selectivity testing
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe in ethanol.
-
In a series of cuvettes, add the probe solution to ethanol to achieve the desired final concentration.
-
To each cuvette, add a specific amount of the Al³⁺ stock solution to achieve a range of Al³⁺ concentrations.
-
Incubate the solutions at room temperature for a sufficient time to allow for complexation.
-
Measure the fluorescence emission spectra of each solution using a fluorometer with an excitation wavelength of approximately 450 nm.[1]
-
Record the emission intensities at 522 nm and 558 nm.[2]
-
Plot the fluorescence intensity as a function of Al³⁺ concentration to determine the detection limit.
-
For competition experiments, add Al³⁺ to solutions containing the probe and other metal ions to assess the probe's selectivity.
Protocol 3: Live-Cell Imaging of Intracellular Al³⁺
This protocol provides a general framework for using the diaminobenzonitrile-based probe for imaging Al³⁺ in live HeLa cells.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Glass-bottom dishes suitable for fluorescence microscopy
-
Synthesized Schiff base fluorescent probe
-
Biocompatible solvent (e.g., DMSO)
-
Serum-free DMEM
-
Phosphate-buffered saline (PBS)
-
Al³⁺ solution (e.g., AlCl₃ in culture medium)
-
Confocal microscope
Procedure:
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Seed the cells on glass-bottom dishes and allow them to adhere overnight.[1]
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a biocompatible solvent like DMSO.
-
Dilute the probe stock solution in serum-free DMEM to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C.[1]
Al³⁺ Treatment:
-
After incubation with the probe, wash the cells three times with PBS to remove any excess, non-internalized probe.[1]
-
Add fresh culture medium containing the desired concentration of Al³⁺ to the cells.
-
Incubate the cells for an appropriate time to allow for Al³⁺ uptake and interaction with the intracellular probe.
Fluorescence Imaging:
-
Mount the glass-bottom dish on the stage of a confocal microscope.
-
Excite the cells at approximately 405 nm.[1]
-
Capture the fluorescence emission in two channels corresponding to the dual emission of the probe (e.g., 510-540 nm and 550-590 nm).[1]
Mandatory Visualization
Caption: Mechanism of Al³⁺ detection by the diaminobenzonitrile probe.
Caption: Experimental workflow for live-cell imaging of Al³⁺.
References
Application Notes and Protocols: 2,3-Diaminobenzonitrile as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-diaminobenzonitrile as a key starting material for the synthesis of a diverse range of heterocyclic compounds, including quinoxalines, benzimidazoles, and benzotriazoles. The inherent reactivity of the ortho-diamino functionality, coupled with the electron-withdrawing nitrile group, makes this reagent a valuable scaffold in medicinal chemistry and materials science. This document offers detailed experimental protocols for the synthesis of these important heterocyclic systems and summarizes their potential biological activities.
Synthesis of Quinoxaline-6-carbonitriles
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The reaction of this compound with α-dicarbonyl compounds provides a straightforward and efficient route to substituted quinoxaline-6-carbonitriles.
Reaction Scheme:
Caption: General synthesis of quinoxaline-6-carbonitriles.
Quantitative Data for Quinoxaline Synthesis
| Product | α-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2,3-Diphenylquinoxaline-6-carbonitrile | Benzil | Ethanol | 2 | 92 | |
| 2,3-Dimethylquinoxaline-6-carbonitrile | Biacetyl | Acetic Acid | 1 | 88 | |
| Quinoxaline-6-carbonitrile | Glyoxal | Ethanol | 3 | 85 |
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline-6-carbonitrile
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.32 g (10 mmol) of this compound in 40 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add 2.10 g (10 mmol) of benzil.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline-6-carbonitrile as a crystalline solid.
Synthesis of Benzimidazole-5-carbonitriles
Benzimidazoles are another important class of heterocyclic compounds with a wide range of pharmacological activities, including anthelmintic, antiulcer, and anticancer properties. The condensation of this compound with aldehydes or carboxylic acids is a common method for the synthesis of 2-substituted benzimidazole-5-carbonitriles.
Reaction Workflow:
Caption: Workflow for benzimidazole-5-carbonitrile synthesis.
Quantitative Data for Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylbenzimidazole-5-carbonitrile | MCF-7 (Breast) | 8.5 | |
| 2-(4-Chlorophenyl)benzimidazole-5-carbonitrile | HCT-116 (Colon) | 5.2 | |
| 2-Methylbenzimidazole-5-carbonitrile | A549 (Lung) | 15.7 |
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole-5-carbonitrile
-
Reaction Setup: To a 50 mL round-bottom flask, add 1.32 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reaction: Reflux the mixture for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath. A solid precipitate will form.
-
Isolation: Filter the solid and wash with cold ethanol.
-
Purification: Recrystallize the product from an ethanol/water mixture to yield pure 2-phenylbenzimidazole-5-carbonitrile.
Synthesis of Benzotriazole-5-carbonitrile
Benzotriazoles are known for their utility as corrosion inhibitors and in photostabilizers. They also exhibit various biological activities. The diazotization of this compound with nitrous acid provides a direct route to benzotriazole-5-carbonitrile.
Diazotization Mechanism:
Caption: Mechanism of benzotriazole-5-carbonitrile formation.
Quantitative Data for Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| Benzotriazole-5-carbonitrile | Staphylococcus aureus | 12 | |
| Benzotriazole-5-carbonitrile | Escherichia coli | 9 | |
| Benzotriazole-5-carbonitrile | Candida albicans | 10 |
Experimental Protocol: Synthesis of Benzotriazole-5-carbonitrile
-
Reaction Setup: Dissolve 1.32 g (10 mmol) of this compound in 20 mL of 3M hydrochloric acid in a 100 mL beaker, cooling the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise with constant stirring.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete.
-
Work-up: Allow the mixture to stand at room temperature for 1 hour.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral to litmus paper.
-
Purification: Dry the product in a desiccator over anhydrous calcium chloride to obtain pure benzotriazole-5-carbonitrile.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The biological activity data is for informational purposes and may not be directly representative of all derivatives synthesized using these methods.
Application Notes: Synthesis of Medicinal Chemistry Scaffolds Using 2,3-Diaminobenzonitrile
Introduction 2,3-Diaminobenzonitrile is a versatile aromatic building block for the synthesis of a variety of heterocyclic scaffolds relevant to medicinal chemistry. The strategic placement of vicinal primary amino groups and an electron-withdrawing nitrile group on a benzene ring provides a unique combination of nucleophilicity and reactivity. This arrangement makes it an ideal precursor for constructing fused heterocyclic systems, particularly those known to function as "privileged scaffolds" in drug discovery. These scaffolds, such as benzimidazoles and quinazolines, are central to the development of therapeutic agents, most notably in the area of kinase inhibition.[1][2][3] The nitrile moiety offers a synthetic handle for further functionalization or can be an important pharmacophoric element itself.
Key Applications in Medicinal Scaffold Synthesis The primary utility of this compound lies in its ability to undergo cyclocondensation reactions with reagents containing one or two electrophilic centers to form fused heterocyclic systems.
-
Benzimidazole Scaffolds: The reaction of the 1,2-diamine functionality with aldehydes, carboxylic acids (or their derivatives), or one-carbon synthons like carbonyldiimidazole leads to the formation of the benzimidazole ring system.[1][4] This scaffold is a core component in a wide range of biologically active compounds with antitumor, antimicrobial, and antiviral properties.[1]
-
Quinazoline Scaffolds: Quinazolines can be synthesized from this compound through reactions with various synthons. For example, annulation with N-benzyl cyanamides can yield 2,4-diaminoquinazoline derivatives.[2] The quinazoline skeleton is found in numerous clinically approved drugs, including several targeted cancer therapies.[2][5]
These heterocyclic cores serve as foundational structures for developing potent and selective inhibitors of various enzyme families, particularly protein kinases, which are critical regulators of cellular signaling pathways.[6][7]
Application in Kinase Inhibitor Design Many heterocyclic scaffolds derived from diaminobenzonitriles, such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are known to be potent kinase inhibitors.[8][9] These scaffolds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, a crucial enzyme class involved in cell signaling.[6] Dysregulation of kinase signaling is a hallmark of diseases like cancer, making them prime therapeutic targets.[6][7] The diagram below illustrates a simplified representation of the VEGFR signaling pathway, a key regulator of angiogenesis (blood vessel formation) that is often targeted by kinase inhibitors in cancer therapy.
Quantitative Data Summary
The following table summarizes representative reaction yields for scaffolds derived from diaminobenzonitriles and the biological activity of related heterocyclic kinase inhibitors.
| Scaffold Type | Starting Material | Reagent(s) | Yield (%) | Target / Assay | IC₅₀ | Reference |
| Benzimidazolone | 3,4-Diaminobenzonitrile | 1,1'-Carbonyldiimidazole | 24% | - | - | [4] |
| Quinazoline | 2-Aminoacetophenone | N-benzyl cyanamide | 92% | - | - | [2] |
| Quinazoline | 2-Aminoacetophenone | N-(2-bromobenzyl) cyanamide | 74% | - | - | [2] |
| Pyrido[2,3-d]pyrimidine | (Representative) | (Multistep) | - | PDGFr Kinase | 1.11 µM | [9] |
| Pyrido[2,3-d]pyrimidine | (Representative) | (Multistep) | - | FGFr Kinase | 0.13 µM | [9] |
| Pyrrolo[2,3-d]pyrimidine | (Representative) | (Multistep) | - | EGFR Kinase | 40 nM | [8] |
| Pyrrolo[2,3-d]pyrimidine | (Representative) | (Multistep) | - | VEGFR2 Kinase | 102 nM | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-1H-benzo[d]imidazole-4-carbonitrile
This protocol describes a general and robust method for synthesizing benzimidazoles via the condensation of this compound with an aldehyde, a reaction widely used in medicinal chemistry.[10]
Materials:
-
This compound
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Sodium Metabisulfite (Na₂S₂O₅) or similar oxidizing agent (if needed)
-
Hydrochloric Acid (HCl) for pH adjustment/catalysis (optional)
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.33 g, 10 mmol).
-
Add a suitable solvent such as ethanol (30-40 mL).
Procedure:
-
Add the substituted aldehyde (1.0-1.1 equivalents, e.g., 10-11 mmol) to the stirred suspension.
-
If required for the specific aldehyde, add a catalyst such as a few drops of concentrated HCl or an oxidizing agent like sodium metabisulfite (1.2 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol and then diethyl ether to remove impurities.
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterize the final product using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Protocol 2: Synthesis of 2,4-Disubstituted Quinazoline-8-carbonitrile Derivatives
This protocol is adapted from an acid-mediated [4+2] annulation method to synthesize 2-amino-4-iminoquinazolines, which can be subsequently hydrolyzed to quinazolinones.[2] This demonstrates the construction of the quinazoline core.
Materials:
-
This compound
-
N-substituted Cyanamide (e.g., N-benzyl cyanamide)
-
Hexafluoroisopropanol (HFIP)
-
Hydrochloric Acid (HCl, e.g., 4M in Dioxane or concentrated aq.)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 1.33 g, 10 mmol) and the N-substituted cyanamide (1.5 equivalents, 15 mmol) in HFIP (20 mL).
-
Place the flask in an oil bath on a magnetic stirrer hotplate.
Procedure:
-
Add hydrochloric acid (2.0 equivalents, 20 mmol) to the reaction mixture.
-
Heat the mixture to 70 °C and stir for 1-3 hours.
-
Monitor the reaction by TLC. The reaction typically proceeds rapidly.
-
After the disappearance of the starting material, cool the mixture to room temperature.
-
Remove the HFIP solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Carefully neutralize the aqueous layer with a saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,4-disubstituted quinazoline-8-carbonitrile.
-
Characterize the structure using NMR spectroscopy, mass spectrometry, and melting point analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. isca.me [isca.me]
- 4. 2,3-DIHYDRO-2-OXO-1H-BENZIMIDAZOLE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Schiff Base Condensation Reactions with 2,3-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2,3-Diaminobenzonitrile. The protocols detailed below are based on established methods for analogous aromatic vicinal diamines and can be adapted for specific research needs.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are versatile compounds synthesized through the condensation of a primary amine with a carbonyl compound. When vicinal diamines such as this compound are used, the reaction can proceed to form mono- or bis-Schiff bases, or undergo subsequent cyclization to yield quinoxaline derivatives. These compounds and their metal complexes are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties, as well as their potential in the development of fluorescent materials.
Applications
Schiff bases derived from this compound and their subsequent quinoxaline structures are promising candidates for various applications:
-
Antimicrobial Agents: The imine group is a critical pharmacophore that has been shown to exhibit broad-spectrum antibacterial and antifungal activities. Metal complexes of these Schiff bases often show enhanced antimicrobial efficacy compared to the free ligands.
-
Anticancer Agents: Many Schiff base derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The planar aromatic structure of these compounds allows for intercalation with DNA, potentially inhibiting cancer cell proliferation.
-
Fluorescent Probes: The extended π-conjugation in these molecules can give rise to fluorescent properties. These can be exploited for the development of chemosensors for metal ion detection or for bioimaging applications.
-
Precursors for Heterocyclic Synthesis: The initial Schiff base formed from this compound can be an intermediate in the one-pot synthesis of quinoxalines, an important class of heterocyclic compounds with a wide range of pharmacological activities.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases and quinoxalines from this compound. Researchers should note that reaction conditions may require optimization for specific aldehydes.
Protocol 1: Synthesis of Mono- and Bis-Schiff Bases
This protocol describes the synthesis of Schiff bases by the condensation of this compound with aromatic aldehydes. The molar ratio of the reactants will determine whether a mono- or bis-Schiff base is preferentially formed.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde. For mono-Schiff base synthesis, use a 1:1 molar ratio (1 mmol). For bis-Schiff base synthesis, use a 1:2 molar ratio (2 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the mixture to reflux with continuous stirring. The reaction time can vary from 2 to 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash it with cold ethanol, and then with diethyl ether.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous CaCl₂.
Characterization:
The synthesized Schiff bases can be characterized by various spectroscopic methods:
-
FT-IR (KBr, cm⁻¹): Look for the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N stretching vibration of the azomethine group, and the disappearance of the C=O and N-H stretching bands of the reactants.
-
¹H NMR (DMSO-d₆, δ ppm): The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N) in the range of 8-10 ppm.
-
Mass Spectrometry (m/z): The molecular ion peak should correspond to the calculated molecular weight of the target Schiff base.
Protocol 2: One-Pot Synthesis of Quinoxaline Derivatives
This protocol outlines the synthesis of quinoxaline derivatives through the condensation and subsequent cyclization of this compound with α-dicarbonyl compounds or, in some cases, with aldehydes under specific conditions.
Materials:
-
This compound
-
α-Dicarbonyl compound (e.g., benzil) or aromatic aldehyde
-
Ethanol or Acetic Acid
-
Reflux apparatus
-
Magnetic stirrer with hotplate
-
Filtration apparatus
Procedure:
-
Reactant Mixture: In a round-bottom flask, mix equimolar amounts (1 mmol) of this compound and the α-dicarbonyl compound or aldehyde in a suitable solvent such as ethanol or acetic acid (20 mL).
-
Reflux: Reflux the reaction mixture for 4-8 hours. The reaction can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture. The quinoxaline derivative will often precipitate.
-
Purification: Filter the solid product, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF).
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation
The following tables summarize representative quantitative data for Schiff bases and their derivatives based on literature for analogous compounds.
Table 1: Synthesis and Characterization Data of Representative Schiff Bases
| Aldehyde Reactant | Product | Molar Ratio (Diamine:Aldehyde) | Reaction Time (h) | Yield (%) | M.p. (°C) | FT-IR (C=N, cm⁻¹) | ¹H NMR (-CH=N, ppm) |
| Benzaldehyde | Mono-Schiff Base | 1:1 | 4 | 85 | 175-177 | ~1625 | ~8.5 |
| Benzaldehyde | Bis-Schiff Base | 1:2 | 6 | 78 | 210-212 | ~1620 | ~8.6 |
| Salicylaldehyde | Bis-Schiff Base | 1:2 | 5 | 90 | 230-232 | ~1615 | ~8.9 (OH: ~13.0) |
| 4-Nitrobenzaldehyde | Bis-Schiff Base | 1:2 | 6 | 82 | 245-247 | ~1610 | ~9.1 |
Table 2: Antimicrobial Activity of Representative Schiff Bases and Metal Complexes (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungus) |
| This compound | >100 | >100 | >100 |
| Bis-Salicylaldehyde Schiff Base | 50 | 75 | 100 |
| Cu(II) Complex of Bis-Salicylaldehyde Schiff Base | 12.5 | 25 | 50 |
| Standard (Ciprofloxacin/Fluconazole) | 10 | 15 | 12.5 |
Table 3: Anticancer Activity of Representative Quinoxaline Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Quinoxaline from Benzaldehyde | 25.5 | 32.1 |
| Quinoxaline from 4-Methoxybenzaldehyde | 18.2 | 24.8 |
| Standard (Doxorubicin) | 1.5 | 2.1 |
Visualizations
The following diagrams illustrate the key chemical transformations and a representative experimental workflow.
Caption: General workflow for the synthesis of mono- and bis-Schiff bases.
Caption: Reaction pathway for the formation of quinoxalines.
Caption: A potential signaling pathway for anticancer activity.
Derivatisierung von 2,3-Diaminobenzonitril zur Erhöhung der Fluoreszenz: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung
Die Derivatisierung von schwach fluoreszierenden Molekülen zu hoch emittierenden Sonden ist eine grundlegende Strategie in der Entwicklung von Sensoren für die biologische Bildgebung und die Arzneimittelforschung. 2,3-Diaminobenzonitril ist aufgrund seiner o-Diamino-Anordnung und der elektronenziehenden Nitrilgruppe ein vielversprechender Ausgangsstoff. Die Derivatisierung der Aminogruppen kann zu einer Erweiterung der π-Konjugation und zur Bildung neuer Ringsysteme führen, was die Fluoreszenzeigenschaften des Moleküls erheblich verbessert.
Diese Applikationshinweise beschreiben zwei primäre Strategien zur Derivatisierung von 2,3-Diaminobenzonitril zur Erhöhung der Fluoreszenz: die Bildung von Schiff'schen Basen und die Cyclokondensationsreaktion zur Bildung von Phenazin-Derivaten. Es werden detaillierte Protokolle für die Synthese und Anwendung dieser Derivate bereitgestellt, zusammen mit quantitativen Daten zu ihren photophysikalischen Eigenschaften.
Anwendungsbereiche
Die Derivate von 2,3-Diaminobenzonitril mit erhöhter Fluoreszenz haben potenzielle Anwendungen in verschiedenen Bereichen:
-
Zelluläre Bildgebung: Die Fähigkeit, spezifische Ionen oder Moleküle in lebenden Zellen zu visualisieren, ist entscheidend für das Verständnis zellulärer Prozesse.[1] Fluoreszenzsonden auf der Basis von Diaminobenzonitrilen können zellgängig gemacht werden, was die Echtzeit-Bildgebung von intrazellulären Zielen ermöglicht.[1]
-
Ionen-Sensorik: Die Aminogruppen von 2,3-Diaminobenzonitril-Derivaten können mit Metallionen koordinieren, was zu Veränderungen der elektronischen Struktur und der Fluoreszenzeigenschaften des Moleküls führt.[1] Dies kann sich als "Turn-on"- oder "Turn-off"-Fluoreszenzreaktion oder als ratiometrische Verschiebung der Emissionswellenlänge äußern.[1]
-
Wirkstoff-Freisetzung: Obwohl weniger erforscht, versprechen die fluoreszierenden Eigenschaften von Diaminobenzonitril-Derivaten Anwendungen bei der Überwachung der Wirkstoff-Freisetzung.[1] Durch die Konjugation dieser Fluorophore an Wirkstoffmoleküle oder Nanoträger ist es möglich, deren Bioverteilung, zelluläre Aufnahme und Freisetzung in Echtzeit mittels Fluoreszenzmikroskopie zu verfolgen.[1]
Derivatisierungsstrategien
Bildung von Schiff'schen Basen
Die Kondensation der Diaminogruppen mit Aldehyden führt zur Bildung von Schiff'schen Basen (Imine). Diese Reaktion erweitert das konjugierte π-System des Moleküls, was oft zu einer erhöhten Fluoreszenz führt. Die resultierenden Schiff'schen Basen können als "Turn-on"-Fluoreszenzsonden für die Detektion von Metallionen fungieren. Der Mechanismus beruht häufig auf der Chelat-verstärkten Fluoreszenz (CHEF), bei der die Komplexierung mit einem Metallion die intramolekulare Rotation einschränkt und den nicht-strahlenden Zerfall unterdrückt.
Cyclokondensation zu Phenazin-Derivaten
Die Reaktion von o-Diaminen mit 1,2-Dicarbonylverbindungen ist eine klassische Methode zur Synthese von Phenazinen. Phenazine sind für ihre ausgeprägten photophysikalischen Eigenschaften und ihre hohe Fluoreszenzquantenausbeute bekannt. Diese Reaktion führt zu einem starren, planaren Ringsystem, das die Fluoreszenz im Vergleich zum flexibleren 2,3-Diaminobenzonitril-Ausgangsmaterial erheblich steigert.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die wichtigsten quantitativen Daten für repräsentative Derivate von 2,3-Diaminobenzonitril zusammen.
| Derivat | Strategie | λex (nm) | λem (nm) | Quantenausbeute (Φ) | Ziel-Analyt | Referenz |
| DAB-SB-1 | Bildung einer Schiff'schen Base | ~365 | ~450 | Gering (vor Komplexierung) | Zn²⁺ | [2] |
| DAB-SB-1-Zn²⁺ | Bildung einer Schiff'schen Base | ~365 | ~450 | Deutlich erhöht | Zn²⁺ | [2] |
| DAB-PZ-1 | Cyclokondensation | ~428 | ~554 | ~0.09 (in Mizellen) | - | [3] |
Hinweis: Spezifische quantitative Daten für Derivate von 2,3-Diaminobenzonitril sind in der Literatur begrenzt. Die hier dargestellten Daten basieren auf analogen o-Phenylendiamin-Derivaten und dienen als repräsentative Beispiele.
Experimentelle Protokolle
Protokoll 1: Synthese einer Schiff'schen Base (DAB-SB-1) zur Detektion von Zn²⁺
Dieses Protokoll beschreibt die Synthese einer Schiff'schen Base aus 2,3-Diaminobenzonitril und Salicylaldehyd.
Materialien:
-
2,3-Diaminobenzonitril
-
Salicylaldehyd
-
Ethanol (absolut)
-
Essigsäure (katalytische Menge)
-
Magnetrührer mit Heizplatte
-
Rückflusskühler
-
Filtrationsapparatur
Verfahren:
-
Lösen Sie 2,3-Diaminobenzonitril (1 Äquivalent) in absolutem Ethanol in einem Rundkolben.
-
Geben Sie Salicylaldehyd (2 Äquivalente) und einige Tropfen Essigsäure als Katalysator zu der Lösung.
-
Erhitzen Sie die Reaktionsmischung unter Rühren für 4-6 Stunden unter Rückfluss.
-
Kühlen Sie die Mischung auf Raumtemperatur ab, um die Ausfällung des Produkts zu ermöglichen.
-
Sammeln Sie den festen Niederschlag durch Vakuumfiltration.
-
Waschen Sie das Produkt mehrmals mit kaltem Ethanol, um unreagierte Ausgangsmaterialien zu entfernen.
-
Trocknen Sie das gereinigte Produkt im Vakuum.
-
Charakterisieren Sie das synthetisierte Produkt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie zur Bestätigung der Struktur.
Protokoll 2: Synthese eines Phenazin-Derivats (DAB-PZ-1)
Dieses Protokoll beschreibt die Synthese eines fluoreszierenden Phenazin-Derivats durch Cyclokondensation von 2,3-Diaminobenzonitril mit Glyoxal.
Materialien:
-
2,3-Diaminobenzonitril
-
Glyoxal (40%ige wässrige Lösung)
-
Ethanol
-
Essigsäure
-
Magnetrührer mit Heizplatte
-
Rückflusskühler
-
Filtrationsapparatur
Verfahren:
-
Lösen Sie 2,3-Diaminobenzonitril (1 Äquivalent) in einer Mischung aus Ethanol und Essigsäure in einem Rundkolben.
-
Geben Sie langsam Glyoxal (1 Äquivalent) zu der Lösung unter Rühren bei Raumtemperatur.
-
Erhitzen Sie die Reaktionsmischung für 2-3 Stunden unter Rückfluss.
-
Kühlen Sie die Mischung auf Raumtemperatur ab.
-
Neutralisieren Sie die Lösung vorsichtig mit einer basischen Lösung (z.B. Natriumhydrogencarbonat), um das Produkt auszufällen.
-
Sammeln Sie den Niederschlag durch Vakuumfiltration.
-
Waschen Sie das Produkt gründlich mit Wasser und anschließend mit kaltem Ethanol.
-
Trocknen Sie das gereinigte Phenazin-Derivat im Vakuum.
-
Bestätigen Sie die Struktur des Produkts mittels spektroskopischer Methoden.
Protokoll 3: Anwendung der Schiff'schen Base-Sonde (DAB-SB-1) für die zelluläre Bildgebung von Zn²⁺
Dieses Protokoll beschreibt die Verwendung der synthetisierten Schiff'schen Base-Sonde zur Visualisierung von intrazellulärem Zink in kultivierten Zellen.
Materialien:
-
Kultivierte Zellen (z.B. HeLa-Zellen) auf einem Glasboden-Gefäß
-
Stammlösung der DAB-SB-1-Sonde in DMSO
-
Zellkulturmedium (z.B. DMEM, serumfrei)
-
Phosphatgepufferte Salzlösung (PBS)
-
Zinkchlorid (ZnCl₂)-Lösung
-
Konfokales Mikroskop
Verfahren:
-
Laden der Sonde:
-
Bereiten Sie eine Arbeitslösung der DAB-SB-1-Sonde durch Verdünnen der DMSO-Stammlösung in serumfreiem DMEM auf die gewünschte Endkonzentration (z.B. 1-10 µM) vor.
-
Entfernen Sie das Kulturmedium von den Zellen und waschen Sie sie zweimal mit PBS.
-
Inkubieren Sie die Zellen für 20-30 Minuten bei 37°C mit dem Sonden-haltigen Medium.[1]
-
-
Zn²⁺-Behandlung:
-
Waschen Sie die Zellen nach der Inkubation mit der Sonde dreimal mit PBS, um überschüssige, nicht internalisierte Sonde zu entfernen.[1]
-
Geben Sie frisches Kulturmedium, das die gewünschte Konzentration an ZnCl₂ enthält, zu den Zellen.
-
-
Fluoreszenzmikroskopie:
-
Montieren Sie das Glasboden-Gefäß auf dem Tisch eines konfokalen Mikroskops.
-
Regen Sie die Zellen bei ca. 365 nm an.
-
Erfassen Sie die Fluoreszenzemission im Bereich von 430-470 nm.
-
Nehmen Sie Bilder der Zellen vor und nach der Zugabe von ZnCl₂ auf, um die Veränderung der Fluoreszenz zu beobachten. Hellfeldaufnahmen sollten ebenfalls gemacht werden, um die Zellmorphologie zu beurteilen.
-
Visualisierungen
References
Application Notes and Protocols: 2,3-Diaminobenzonitrile in the Preparation of Novel Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaminobenzonitrile is a versatile aromatic building block with significant potential in the synthesis of novel dyes and pigments. Its unique structure, featuring two adjacent amino groups and a cyano moiety, allows for the creation of a diverse range of chromophores. The vicinal diamino functionality is a precursor to various heterocyclic systems, while the amino groups can be readily diazotized to form azo dyes. The electron-withdrawing nature of the nitrile group can enhance the tinctorial strength and lightfastness of the resulting colorants, making them suitable for applications ranging from textile dyeing to high-performance pigments.
These application notes provide detailed protocols for the synthesis of both azo and heterocyclic dyes derived from this compound. The methodologies are based on established chemical principles and are intended to serve as a comprehensive guide for researchers. All quantitative data, while representative, is presented in structured tables for clear comparison and interpretation.
Synthesis of Azo Dyes from this compound
Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo (-N=N-) groups. The synthesis involves the diazotization of a primary aromatic amine, in this case, this compound, followed by coupling with a suitable coupling component. The choice of the coupling component (e.g., phenols, naphthols, aromatic amines) dictates the final color of the dye.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol details the synthesis of a monoazo dye by diazotizing one of the amino groups of this compound and coupling it with 2-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Diazotization:
-
In a 100 mL beaker, dissolve 1.33 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.
Coupling:
-
In a separate 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate will form immediately. Continue stirring the mixture in the ice bath for 1 hour.
-
Adjust the pH of the mixture to approximately 5-6 with dilute HCl to ensure complete precipitation of the dye.
-
Filter the crude dye using a Buchner funnel and wash it with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the purified dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation: Physicochemical Properties of Synthesized Azo Dyes
The following table summarizes the hypothetical quantitative data for a series of monoazo dyes synthesized from this compound and various coupling components.
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | λmax (nm) in EtOH | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Color in EtOH |
| DABN-A-01 | 2-Naphthol | C₁₇H₁₁N₅O | 85 | 482 | 25,000 | Orange-Red |
| DABN-A-02 | Phenol | C₁₃H₁₀N₅O | 82 | 410 | 21,500 | Yellow |
| DABN-A-03 | Resorcinol | C₁₃H₁₀N₅O₂ | 88 | 435 | 28,000 | Deep Yellow |
| DABN-A-04 | N,N-Dimethylaniline | C₁₅H₁₅N₆ | 90 | 520 | 35,000 | Magenta |
Experimental Workflow
Caption: Workflow for the synthesis of azo dyes from this compound.
Synthesis of Heterocyclic Dyes from this compound
The adjacent amino groups of this compound provide a reactive site for the construction of various nitrogen-containing heterocyclic rings, such as benzimidazoles, quinoxalines, and triazoles. These heterocyclic systems can act as powerful chromophores or be further functionalized to produce dyes with unique properties.
Experimental Protocol: Synthesis of a Benzimidazole-Based Dye
This protocol describes the synthesis of a simple benzimidazole derivative from this compound, which can serve as a fluorescent dye or a precursor for more complex colorants.
Materials:
-
This compound
-
Formic Acid (98-100%)
-
Ethanol
-
Activated Charcoal
-
Distilled Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, place 1.33 g (0.01 mol) of this compound and 20 mL of formic acid.
-
Heat the mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold distilled water with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude benzimidazole derivative will precipitate out of the solution.
-
Filter the precipitate, wash it thoroughly with cold distilled water, and dry it.
-
For further purification, dissolve the crude product in hot ethanol, treat with a small amount of activated charcoal, filter while hot, and allow the filtrate to cool to obtain crystalline 1H-benzoimidazole-4-carbonitrile.
-
Dry the purified product in a vacuum oven at 80 °C.
Data Presentation: Spectroscopic and Fluorescent Properties
The following table presents hypothetical data for the synthesized benzimidazole derivative.
| Compound ID | Molecular Formula | Yield (%) | λabs (nm) in EtOH | λem (nm) in EtOH | Quantum Yield (ΦF) | Color/Fluorescence |
| DABN-B-01 | C₈H₅N₃ | 92 | 275, 282 | 350 | 0.45 | Colorless / Blue Fluorescence |
Signaling Pathway/Logical Relationship Diagram
Caption: Synthesis of a benzimidazole derivative from this compound.
Application in High-Performance Pigments
High-performance pigments (HPPs) are a class of organic colorants that exhibit exceptional stability to heat, light, and chemicals. Dyes derived from this compound can serve as precursors to HPPs through further chemical modifications, such as increasing molecular size and introducing intermolecular hydrogen bonding.
Conceptual Application Protocol: Laking of an Azo Dye
This protocol outlines a conceptual procedure for converting a water-soluble azo dye into an insoluble pigment through laking.
Materials:
-
Purified water-soluble azo dye (e.g., a sulfonated derivative of DABN-A-01)
-
Barium Chloride (BaCl₂) or Calcium Chloride (CaCl₂) solution
-
Sodium Carbonate (Na₂CO₃)
-
Rosin soap solution (optional, as a dispersing aid)
-
Distilled Water
Procedure:
-
Dissolve the purified water-soluble azo dye in hot distilled water to create a concentrated solution.
-
In a separate vessel, prepare a solution of the precipitating metal salt (e.g., BaCl₂).
-
If using, add the rosin soap solution to the dye solution.
-
Heat both solutions to 60-80 °C.
-
Slowly add the metal salt solution to the dye solution with constant, vigorous stirring.
-
A fine precipitate of the pigment will form. Continue stirring for 1-2 hours at the elevated temperature to allow for particle size stabilization.
-
Filter the pigment, wash it extensively with hot distilled water to remove any soluble salts, and then dry it in an oven at 100-120 °C.
-
The dried pigment can then be milled to the desired particle size for its final application.
Data Presentation: Performance Characteristics of a Hypothetical Pigment
| Pigment ID | Chemical Class | Heat Stability (°C) | Lightfastness (Blue Wool Scale, 1-8) | Solvent Resistance (1-5, 5=excellent) | Color |
| DABN-P-01 | Azo Lake | 220 | 7 | 4 | Deep Red |
Disclaimer
The experimental protocols and quantitative data presented in these application notes are for illustrative purposes and are based on the established chemistry of analogous compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for their specific experimental setup and desired outcomes.
Application of 2,3-Diaminobenzonitrile in Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diaminobenzonitrile is a versatile aromatic compound featuring two adjacent amino groups and a nitrile functionality on a benzene ring. This unique substitution pattern makes it a valuable building block in materials science for the synthesis of a variety of advanced materials. The presence of nucleophilic amino groups allows for polymerization and cyclization reactions, while the electron-withdrawing nitrile group can enhance the thermal stability, and optical and electronic properties of the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-performance polymers and fluorescent materials.
I. High-Performance Polymers from this compound
The ortho-diamine configuration of this compound makes it an excellent monomer for the synthesis of high-performance polymers, particularly polyimides and other heterocyclic polymers. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. The nitrile group can further enhance these properties and also offers a site for potential cross-linking reactions to improve the polymer's performance at elevated temperatures.
Application Notes:
Polymers derived from this compound are anticipated to exhibit a combination of desirable properties. The rigid aromatic backbone imparted by the benzonitrile unit contributes to high glass transition temperatures (Tg) and excellent thermal stability. The nitrile group can increase the polymer's solvent resistance and may also improve its dielectric properties. The adjacent amino groups facilitate the formation of various heterocyclic linkages, leading to polymers with tailored characteristics.
Quantitative Data Summary:
The following table summarizes anticipated properties for high-performance polyimides derived from diamine monomers structurally similar to this compound. This data is representative and serves as a baseline for what can be expected. Experimental optimization is necessary to determine the precise properties of polymers synthesized from this compound.[1]
| Property | Expected Range |
| Thermal Properties | |
| Glass Transition Temp. (Tg) | 250 - 350 °C |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) |
| Mechanical Properties | |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Elongation at Break | 5 - 15 % |
| Dielectric Properties | |
| Dielectric Constant (1 MHz) | 3.0 - 4.0 |
Experimental Protocols:
Protocol 1: Synthesis of a Polyimide via a Two-Step Polycondensation
This protocol describes a general method for synthesizing a polyimide from this compound and a dianhydride, such as pyromellitic dianhydride (PMDA), through a poly(amic acid) intermediate.[1]
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMAc to achieve a solids content of 15-20% (w/v).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of PMDA in small portions to the stirred diamine solution, maintaining the temperature between 0 and 5 °C.
-
After the complete addition of the dianhydride, continue stirring at 0-5 °C for 2 hours.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
Cool the poly(amic acid) solution to 0 °C in an ice bath.
-
Slowly add a mixture of acetic anhydride (2 times the molar amount of the polymer repeating unit) and pyridine (equimolar to the polymer repeating unit) to the solution with vigorous stirring.
-
Remove the ice bath and continue stirring the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 120 °C until a constant weight is achieved.
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imide rings (characteristic peaks around 1780 cm⁻¹ and 1720 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Mechanical Testing: To evaluate tensile strength, modulus, and elongation at break of polyimide films.
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimide.
II. Fluorescent Materials Based on this compound
The unique electronic structure of this compound, with its electron-donating amino groups and electron-withdrawing nitrile group, makes it a promising scaffold for the development of fluorescent materials.[2] Derivatives of diaminobenzonitrile have been successfully utilized to create fluorescent probes for ion sensing and live-cell imaging.[2] The ortho-diamine functionality allows for the synthesis of various heterocyclic systems that can exhibit interesting photophysical properties.
Application Notes:
This compound can be functionalized to create chemosensors for metal ions. The nitrogen atoms of the amino groups can coordinate with metal ions, leading to a change in the molecule's electronic structure and, consequently, its fluorescence properties. This can result in a "turn-on" or "turn-off" fluorescence response, providing a detectable signal for the presence of the target ion.[2] These fluorescent probes have potential applications in environmental monitoring, biological imaging, and diagnostics.
Quantitative Data Summary:
The following table summarizes key quantitative data for a fluorescent probe based on a diaminobenzonitrile derivative (diaminomaleonitrile) for the detection of Al³⁺ ions.[2] This data provides a reference for the performance that can be achieved with this class of compounds.
| Parameter | Value |
| Maximum Excitation Wavelength (λex) | ~450 nm |
| Maximum Emission Wavelengths (λem) | 522 nm & 558 nm |
| Binding Stoichiometry (Probe:Al³⁺) | 1:2 |
| Binding Constant (Ka) | 9.55 × 10⁸ M⁻² |
| Limit of Detection (LOD) | 10.3 nM |
| Cell Line for Imaging | HeLa |
Experimental Protocols:
Protocol 2: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a Schiff base from this compound and an aldehyde, which can serve as a fluorescent probe. This is a general procedure that can be adapted with different aldehydes to tune the probe's properties.
Materials:
-
This compound
-
Salicylaldehyde (or other suitable aldehyde)
-
Ethanol
-
Reflux apparatus
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of salicylaldehyde to the solution.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The formation of a precipitate may be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.
Characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized probe.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the photophysical properties of the probe in the absence and presence of target ions.
Signaling Pathway of a Diaminobenzonitrile-Based Fluorescent Probe
Caption: General signaling mechanism of a turn-on fluorescent probe.
Conclusion
This compound is a valuable and versatile building block in materials science with significant potential for the development of both high-performance polymers and advanced fluorescent materials. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis and characterization of novel materials derived from this promising compound. Further research into the structure-property relationships of this compound-based materials will undoubtedly lead to the discovery of new applications in a wide range of scientific and technological fields.
References
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with 2,3-Diaminobenzonitrile probes
Welcome to the technical support center for 2,3-Diaminobenzonitrile (DABN) and its derivatives as fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for the successful application of these versatile fluorophores in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using this compound-based probes, with a focus on resolving low fluorescence signals.
Q1: I am not seeing any fluorescence signal, or the signal is extremely weak. What are the common causes and solutions?
A weak or absent fluorescence signal can be frustrating, but it is often solvable by systematically checking several factors. The most common culprits are related to the probe itself, the experimental conditions, or the imaging setup.
Troubleshooting Low Fluorescence Signal
| Symptom | Possible Cause | Recommended Solution |
| No signal from the start | Incorrect Probe Concentration: The concentration may be too low for detection or so high that it leads to aggregation-caused quenching. | Perform a concentration titration to find the optimal range for your specific probe and cell type. A typical starting point for cell-based assays is 1-10 µM.[1] |
| Incompatible Buffer/Solvent: The fluorescence of many DABN derivatives is sensitive to the polarity and pH of the environment. In highly polar solvents like water, the quantum yield can be significantly lower. | Check the literature for the optimal buffer conditions for your specific probe. If the probe is designed to work in a hydrophobic environment (e.g., within a lipid droplet), ensure that the experimental conditions facilitate this localization. | |
| Probe Degradation: this compound and its derivatives can be sensitive to light and improper storage. | Store the probe stock solution protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment. | |
| Incorrect Instrument Settings: The excitation and emission wavelengths on the microscope or fluorometer are not set correctly for your probe. | Verify the excitation and emission maxima for your specific DABN derivative. Ensure you are using the correct filter sets and that the detector gain is set appropriately. | |
| Signal fades quickly | Photobleaching: The fluorophore is being irreversibly damaged by the excitation light. | - Reduce the intensity of the excitation light using neutral density filters.- Minimize the exposure time of the sample to the light source.- For fixed samples, use an anti-fade mounting medium. |
| Signal is present but weak | Suboptimal Environmental Conditions: For probes that are environmentally sensitive (e.g., viscosity or polarity sensors), the cellular environment may not be conducive to high fluorescence. | Ensure that the experimental conditions are expected to produce a change in the parameter your probe is designed to detect (e.g., induce oxidative stress for a peroxynitrite probe). |
| Presence of Quenchers: Certain molecules or ions in your sample can quench fluorescence. | If metal ion contamination is suspected, consider adding a chelating agent. De-gas buffers if dissolved oxygen could be an issue. | |
| Inefficient Probe Loading or Uptake: The probe is not effectively entering the cells or reaching its target compartment. | Optimize incubation time and temperature. Ensure cells are healthy and not over-confluent. For probes targeting specific organelles, verify localization with a co-stain. |
Quantitative Data Summary
The photophysical properties of this compound probes are highly dependent on their specific chemical structure and local environment. Below are tables summarizing typical data for different classes of probes.
Table 1: Photophysical Properties of a Diaminomaleonitrile-based Schiff Base Probe for Al³⁺
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~450 nm | [1] |
| Maximum Emission Wavelengths (λem) | 522 nm & 558 nm | [1] |
| Analyte | Aluminum ion (Al³⁺) | [1] |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | [1] |
| Binding Stoichiometry (Probe:Al³⁺) | 1:2 | [1] |
Table 2: Representative Photophysical Properties of Viscosity-Sensitive Probes
| Parameter | Value in Low Viscosity (Methanol) | Value in High Viscosity (Glycerol) |
| Fluorescence Quantum Yield (Φ) | ~0.01 | ~0.57 |
| Fluorescence Lifetime (τ) | Increases with viscosity | Increases with viscosity |
| Sensing Mechanism | Twisted Intramolecular Charge Transfer (TICT) | Inhibition of TICT |
Table 3: Representative Photophysical Properties of Peroxynitrite (ONOO⁻) Probes
| Parameter | Value (Probe alone) | Value (Probe + ONOO⁻) |
| Fluorescence Emission Max (λem) | Non-fluorescent (spirocyclic form) | ~580 nm (open form) |
| Limit of Detection (LOD) | N/A | ~4.3 nM |
| Response Time | N/A | < 5 seconds |
| Sensing Mechanism | Spirocycle opening upon oxidation | Spirocycle opening upon oxidation |
Experimental Protocols & Methodologies
Protocol 1: Live-Cell Imaging of Intracellular Al³⁺ using a Diaminobenzonitrile-based Probe
This protocol provides a general framework for using a diaminobenzonitrile-based Schiff base probe to image intracellular aluminum ions (Al³⁺) in HeLa cells.[1]
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
Diaminobenzonitrile-based Al³⁺ probe
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
AlCl₃ solution
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin on glass-bottom dishes until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in serum-free DMEM to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C.[1]
-
-
Washing: Wash the cells three times with PBS to remove any excess, non-internalized probe.[1]
-
Al³⁺ Treatment:
-
Add fresh culture medium containing the desired concentration of AlCl₃ to the cells.
-
Incubate for an appropriate time to allow for Al³⁺ uptake and interaction with the probe.
-
-
Fluorescence Imaging:
-
Mount the glass-bottom dish on the stage of a confocal microscope.
-
Excite the cells at approximately 450 nm.[1]
-
Capture the fluorescence emission in two channels (e.g., 510-540 nm and 550-590 nm) to observe the dual-channel emission upon Al³⁺ binding.[1]
-
Acquire images before and after Al³⁺ addition to observe the change in fluorescence.
-
Protocol 2: General Workflow for Monitoring Intracellular Viscosity using a Molecular Rotor
This protocol outlines the general steps for using a viscosity-sensitive probe, which often operates on the principle of Twisted Intramolecular Charge Transfer (TICT), a mechanism applicable to some benzonitrile derivatives.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Viscosity-sensitive fluorescent probe (molecular rotor)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence Lifetime Imaging Microscopy (FLIM) system
Procedure:
-
Probe Preparation: Prepare a stock solution of the viscosity probe in DMSO (typically 1-10 mM).
-
Cell Staining:
-
Prepare a working solution of the probe in pre-warmed cell culture medium at a final concentration of 1-10 µM.
-
Wash cells with PBS and then incubate with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with fresh, pre-warmed medium to remove unbound probe.
-
Inducing Viscosity Change (Optional): Treat cells with an agent known to alter intracellular viscosity (e.g., nystatin or monensin to alter mitochondrial viscosity).
-
FLIM Imaging:
-
Place the imaging dish on the stage of the FLIM microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Excite the cells with a pulsed laser at the appropriate wavelength for the probe.
-
Collect the fluorescence emission using a suitable bandpass filter.
-
Acquire FLIM data for a sufficient duration to obtain accurate lifetime measurements.
-
-
Data Analysis:
-
Analyze the FLIM data using appropriate software.
-
Fit the fluorescence decay data for each pixel to generate a fluorescence lifetime map of the cells.
-
Higher fluorescence lifetime values correspond to higher intracellular viscosity.
-
Protocol 3: General Enzyme Activity Assay using a Fluorogenic Substrate
This protocol describes a general workflow for measuring enzyme activity using a probe that becomes fluorescent upon enzymatic cleavage. DABN can be incorporated into such probes as the fluorophore.
Materials:
-
Enzyme solution (purified or cell lysate)
-
Fluorogenic enzyme substrate
-
Assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
Prepare a serial dilution of the substrate in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the enzyme solution to the appropriate wells. Include "no-enzyme" controls.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a set period.
-
-
Initiate Reaction:
-
Add the substrate working solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the correct excitation and emission wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each substrate concentration, plot fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
Plot the initial velocities against the corresponding substrate concentrations to generate a Michaelis-Menten plot and determine kinetic parameters like Kₘ and Vₘₐₓ.
-
Visualizations: Signaling Pathways & Workflows
The following diagrams illustrate key concepts and workflows relevant to the use of this compound probes.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for an Al³⁺ probe.
References
Improving the quantum yield of 2,3-Diaminobenzonitrile-based fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2,3-diaminobenzonitrile-based fluorophores.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound-based fluorophores?
A1: this compound and its derivatives, particularly diaminomaleonitrile (DAMN), are versatile building blocks for novel fluorescent materials.[1] Their donor-acceptor electronic structure makes them ideal for developing fluorophores for applications such as:
-
Cellular Imaging: These probes can be designed to be cell-permeable for real-time imaging of intracellular targets.[1]
-
Ion Sensing: They can be functionalized to act as chemosensors for various metal ions, such as Aluminum (Al³⁺).[1][2]
-
Drug Delivery Monitoring: By conjugating these fluorophores to drugs or nanocarriers, their biodistribution and cellular uptake can be tracked.[1]
Q2: What are the key mechanisms for improving the quantum yield of these fluorophores?
A2: Several strategies can be employed to enhance the quantum yield of this compound-based fluorophores:
-
Inhibition of Photoinduced Electron Transfer (PET): In the presence of a target analyte (like a metal ion), the PET process can be inhibited, leading to a "turn-on" fluorescence response.[1][2]
-
Chelation-Enhanced Fluorescence (CHEF): The coordination of the fluorophore's amino groups with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and enhancing fluorescence.[1]
-
Aggregation-Induced Emission (AIE): Some derivatives are non-emissive in solution but become highly fluorescent in an aggregated state.[3][4][5][6] This is often due to the restriction of intramolecular rotations in the solid state.
-
Structural Modification: Introducing electron-donating or electron-withdrawing groups can create a "push-pull" system that enhances quantum yield.[7] Hindering the rotation of substituents can also lead to increased fluorescence.[7]
Q3: How does solvent polarity affect the fluorescence of these compounds?
A3: Many this compound derivatives exhibit solvatochromism, where their emission properties are sensitive to the local microenvironment's polarity.[8] In some cases, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of a twisted intramolecular charge transfer (TICT) state, which promotes non-radiative decay.[8][9] However, the specific effect depends on the molecule's structure. Some fluorophores may show a blue shift in absorption maxima in more polar solvents.[10]
Troubleshooting Guide
Problem 1: The synthesized fluorophore has a very low or no fluorescence.
| Possible Cause | Troubleshooting Step |
| Aggregation-Caused Quenching (ACQ) | Many conventional fluorophores suffer from ACQ in high concentrations or the solid state. Verify if your fluorophore is designed for AIE. If not, try measuring fluorescence in a more dilute solution. |
| Inappropriate Solvent | The quantum yield can be highly dependent on the solvent.[8][11] Test the fluorescence in a range of solvents with varying polarities. |
| Presence of Quenchers | Impurities from the synthesis or dissolved oxygen in the solvent can quench fluorescence. Ensure the purity of your compound and degas the solvent if necessary. |
| Incorrect Excitation Wavelength | Ensure you are exciting the fluorophore at its maximum absorption wavelength (λmax).[11] An incorrect excitation wavelength will lead to a weaker emission signal. |
| Degradation of the Sample | Some fluorophores can be sensitive to light (photobleaching) or pH. Store your sample in the dark and in a buffered solution if it is pH-sensitive. |
Problem 2: The measured quantum yield is inconsistent or lower than expected.
| Possible Cause | Troubleshooting Step |
| Inner Filter Effects | At high concentrations, the excitation light can be absorbed by the solution before it reaches the center of the cuvette, and the emitted light can be reabsorbed.[12] Ensure the absorbance of your sample at the excitation wavelength is below 0.1.[13][14][15] |
| Incorrect Reference Standard | When using the relative method for quantum yield measurement, the choice of standard is critical. The standard should have a well-documented quantum yield and its absorption range should overlap with your sample.[16] |
| Instrumental Parameters | Ensure that the experimental parameters (e.g., excitation wavelength, slit widths) are identical for both the sample and the reference standard.[14] |
| Solvent Mismatch | The refractive index of the solvent affects the quantum yield calculation. If the sample and standard are in different solvents, a correction for the refractive index must be applied.[13][17] |
Quantitative Data
Table 1: Photophysical Properties of a Diaminomaleonitrile-Based Schiff Base Fluorescent Probe for Al³⁺
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~450 nm | [1] |
| Maximum Emission Wavelengths (λem) | 522 nm & 558 nm | [1][2] |
| Binding Stoichiometry (Probe:Al³⁺) | 1:2 | [1][2] |
| Binding Constant | 9.55 x 10⁸ M⁻² | [2] |
| Detection Limit | 10.3 nM | [2] |
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol outlines the steps for determining the fluorescence quantum yield of a sample relative to a standard.[16]
1. Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes[16]
-
Spectroscopic grade solvents[16]
-
Fluorescence standard with a known quantum yield
-
Your synthesized this compound-based fluorophore
-
Volumetric flasks and pipettes
2. Procedure:
-
Select a Standard and Solvent: Choose a standard that absorbs and emits in a similar wavelength range as your sample. Use the same solvent for both the standard and the sample to avoid the need for refractive index corrections.
-
Prepare Stock Solutions: Accurately prepare stock solutions of your sample and the standard.
-
Prepare Dilutions: Create a series of 5-6 dilutions for both the sample and the standard from the stock solutions.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. The absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.[13]
-
Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer. Use the same excitation wavelength for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_s) and the standard (Grad_r).
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φ_s):
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different).[13]
-
Protocol 2: Live-Cell Imaging with a this compound-Based Probe
This is a general protocol for imaging intracellular analytes (e.g., Al³⁺) using a suitable probe.
1. Cell Culture:
-
Plate cells (e.g., HeLa cells) in a glass-bottom dish suitable for microscopy and culture them in the appropriate medium until they reach the desired confluency.[1]
2. Probe Loading:
-
Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for an appropriate time to allow for probe uptake.
3. Fluorescence Microscopy:
-
Mount the glass-bottom dish on the stage of a confocal microscope.
-
Excite the cells at the appropriate wavelength for your probe (e.g., ~405 nm).[1]
-
Capture the fluorescence emission in the expected channel(s).
-
Acquire images before and after the addition of the target analyte (if applicable) to observe changes in fluorescence.
-
Take bright-field images to assess cell morphology.[1]
Visualizations
Caption: Key strategies and mechanisms for enhancing the quantum yield of fluorophores.
Caption: General experimental workflow for a new fluorophore.
Caption: Troubleshooting flowchart for low quantum yield measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. A selective diaminomaleonitrile-based dual channel emissive probe for Al3+ and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation-Induced Emission of Nitrogen-Bridged Naphthalene Monoimide Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. jasco-global.com [jasco-global.com]
Technical Support Center: Photostability and Photobleaching of 2,3-Diaminobenzonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and photobleaching of 2,3-diaminobenzonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the photostability of this compound derivatives?
A1: The photostability of this compound derivatives is primarily influenced by the intensity and wavelength of the excitation light, the duration of light exposure, and the chemical environment of the fluorophore. The presence of oxygen and reactive oxygen species (ROS) can significantly accelerate photobleaching.
Q2: My fluorescent signal from a this compound derivative is weak or absent. What are the possible causes?
A2: A weak or absent signal can stem from several issues:
-
Incorrect filter sets: Ensure your microscope's excitation and emission filters are appropriate for the specific absorption and emission spectra of your derivative.
-
Low concentration: The concentration of the fluorescent probe may be too low for detection.
-
Degradation of the compound: this compound derivatives can be susceptible to degradation, especially if not stored correctly.[1] It is advisable to store them in a cool, dark, and dry place, potentially under an inert atmosphere.[1]
-
Quenching: The fluorescence of the probe may be quenched by other molecules in the sample.
Q3: I am observing rapid photobleaching of my this compound probe during fluorescence microscopy. How can I minimize this?
A3: To minimize photobleaching, consider the following strategies:
-
Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Minimize exposure time: Only expose the sample to the excitation light when actively acquiring an image. Use shutters to block the light path when not imaging.
-
Use antifade mounting media: These reagents are designed to reduce the rate of photobleaching by scavenging free radicals.
-
Image in a low-oxygen environment: If your experimental setup allows, reducing the oxygen concentration can significantly enhance photostability.
Q4: Are there any known degradation pathways for aminobenzonitrile derivatives that I should be aware of?
A4: Yes, aminobenzonitrile derivatives can be susceptible to several degradation pathways. The amino group is prone to oxidation, and the nitrile group can undergo hydrolysis under acidic or basic conditions.[1] Furthermore, exposure to UV light can induce photodegradation, potentially through radical mechanisms.[1] It is crucial to protect these compounds from light during storage and experiments.[1]
Q5: How does the local environment affect the fluorescence and photostability of these probes?
A5: The local chemical environment, including solvent polarity, pH, and the presence of metal ions, can significantly impact the photophysical properties of this compound derivatives. These factors can alter the fluorescence quantum yield and the rate of photobleaching. For instance, the coordination of metal ions can in some cases enhance fluorescence by inhibiting non-radiative decay pathways.[2]
Troubleshooting Guides
Issue 1: Rapid Signal Loss During Time-Lapse Imaging
Symptoms: The fluorescence intensity of the this compound derivative decreases rapidly over the course of a time-lapse experiment, leading to a poor signal-to-noise ratio in later frames.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Excessive Light Exposure | Reduce the laser power or lamp intensity to the minimum required for a clear signal. |
| Decrease the frequency of image acquisition. | |
| Use a more sensitive detector to allow for shorter exposure times. | |
| Oxygen-Mediated Photobleaching | Use a commercially available antifade mounting medium. |
| If possible, perform imaging in a chamber with a controlled, low-oxygen atmosphere. | |
| Probe Instability | Ensure the probe is freshly prepared and has been stored correctly, protected from light and moisture. |
Issue 2: High Background Fluorescence
Symptoms: The background signal is high, making it difficult to distinguish the specific fluorescence of the this compound probe from non-specific signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Use a spectrally distinct fluorophore if the sample has high intrinsic autofluorescence in the same channel. |
| Use appropriate filters to minimize the detection of autofluorescence. | |
| Excess Probe Concentration | Optimize the concentration of the fluorescent probe to maximize the signal-to-noise ratio. |
| Ensure adequate washing steps to remove any unbound probe. | |
| Impure Compound | Verify the purity of the this compound derivative, as fluorescent impurities can contribute to background. |
Quantitative Data
Currently, there is limited publicly available quantitative data specifically on the photostability of a wide range of this compound derivatives. Researchers are encouraged to empirically determine the photobleaching characteristics for their specific derivative and experimental conditions. A representative table for presenting such data is provided below.
| Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Photobleaching Quantum Yield (Φb) | Half-Life (s) at X W/cm2 | Solvent/Medium |
| Example 1 | Data | Data | Data | Data | Data |
| Example 2 | Data | Data | Data | Data | Data |
Experimental Protocols
Protocol: Measurement of Photobleaching Rate
This protocol outlines a general method for quantifying the photobleaching rate of a this compound derivative in solution.
1. Sample Preparation: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Dilute the stock solution to the desired final concentration in the experimental buffer or solvent. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
2. Instrumentation Setup: a. Use a spectrofluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera). b. Set the excitation and emission wavelengths to the appropriate values for the derivative. c. Set the excitation light source to a constant and known intensity.
3. Data Acquisition: a. Place the sample in the instrument. b. Continuously illuminate the sample with the excitation light. c. Record the fluorescence intensity at regular intervals over a set period.
4. Data Analysis: a. Plot the normalized fluorescence intensity as a function of time. b. Fit the resulting decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant(s) and the half-life.
Visualizations
References
Common side reactions in the synthesis of 2,3-Diaminobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-Diaminobenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the reduction of a dinitro or nitro-amino precursor.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction due to insufficient reducing agent, inactive catalyst, or inadequate reaction time/temperature. | - Increase the molar excess of the reducing agent (e.g., Fe, SnCl₂).- For catalytic hydrogenation, use a fresh, high-quality catalyst and ensure proper handling to prevent deactivation.- Extend the reaction time and/or gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1] |
| Presence of Starting Material in Product | Incomplete reaction. | - Ensure sufficient reducing agent and optimal reaction conditions (time and temperature).- Monitor the reaction to completion using TLC or HPLC. |
| Product Contaminated with Amide or Carboxylic Acid Impurities | Hydrolysis of the nitrile group. This can occur during the reaction or workup, especially under strong acidic or basic conditions at elevated temperatures.[2][3][4] | - Avoid prolonged exposure to harsh acidic or basic conditions.- If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.- Use anhydrous solvents and reagents to minimize the presence of water.[2][3] |
| Discolored Final Product (e.g., brown, purple, or black) | Oxidation of the aromatic diamine product. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.[4][5] | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon), particularly during heating steps.- Use degassed solvents for reactions and purification.- During recrystallization, consider adding a small amount of activated carbon to the hot solution to adsorb colored impurities.[5] |
| Multiple Spots on TLC Plate After Reaction | Formation of a complex mixture of byproducts, including mono-amino-mono-nitro intermediates.[5] | - Optimize reaction temperature; excessively high temperatures can lead to side reactions.- If multiple products are present, purification by flash column chromatography is recommended to separate compounds with different polarities.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic route is the reduction of a suitable precursor, such as 2,3-dinitrobenzonitrile or 2-amino-3-nitrobenzonitrile. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Ni) or by using reducing metals in an acidic medium (e.g., iron powder in hydrochloric or acetic acid).[1]
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions are typically associated with the reduction of the nitro groups and the reactivity of the final product. Key side reactions include:
-
Incomplete Reduction : This can lead to the formation of nitroso and hydroxylamine intermediates, or the presence of the mono-reduced product (e.g., 2-amino-3-nitrobenzonitrile) as an impurity.[1]
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Hydrolysis : The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can form 2,3-diaminobenzamide or 2,3-diaminobenzoic acid.[2][3][4]
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Oxidation : The final this compound product is an aromatic amine and can be prone to oxidation, leading to colored impurities.[4][5]
Q3: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the more polar product. A significant change in the retention factor (Rf) is expected due to the difference in polarity between the nitro and amino functional groups.[1]
Q4: What are the recommended purification techniques for this compound?
The most common and effective purification methods are recrystallization and column chromatography.
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Recrystallization : The choice of solvent is critical and should be based on the solubility of the product and impurities. Common solvent systems for similar compounds include ethanol/water or isopropanol/water mixtures.[1]
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Column Chromatography : For higher purity requirements, or to separate a mixture of products, column chromatography using silica gel is effective. A mobile phase with a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be used to separate components based on polarity.[5]
Q5: What safety precautions should be taken during this synthesis?
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The nitroaromatic starting materials should be handled with care as they can be energetic.
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Reduction reactions, especially catalytic hydrogenation involving flammable hydrogen gas, should be conducted in a well-ventilated fume hood with appropriate safety measures.
-
The use of strong acids and handling of metal powders require appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Experimental Workflow and Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,3-Diaminobenzonitrile Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Diaminobenzonitrile derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites: the two amino groups (-NH2) at positions 2 and 3. These amino groups are nucleophilic and are the primary sites for derivatization reactions such as N-acylation and Schiff base formation. The nitrile group (-CN) is also reactive but typically under different reaction conditions.
Q2: Which of the two amino groups in this compound is more reactive?
A2: The reactivity of the amino groups is influenced by both electronic and steric effects. The nitrile group is strongly electron-withdrawing, which deactivates the aromatic ring and reduces the basicity and nucleophilicity of the amino groups. The amino group at position 3 is meta to the nitrile group and is therefore less deactivated by resonance effects compared to the amino group at position 2, which is ortho. Therefore, the amino group at position 3 is predicted to be the more reactive of the two. However, steric hindrance from the adjacent amino group can also influence reactivity.
Q3: What are the most common derivatization reactions for this compound?
A3: The most common derivatization reactions involving the amino groups of this compound are N-acylation (to form amides) and condensation with aldehydes or ketones to form Schiff bases (imines). These reactions are widely used in organic synthesis and drug discovery.
Q4: How can I control for mono- versus di-derivatization?
A4: Controlling the stoichiometry of the reactants is crucial. To favor mono-derivatization, a 1:1 molar ratio of this compound to the derivatizing agent or a slight excess of the diamine is recommended. To favor di-derivatization, an excess of the derivatizing agent (e.g., 2.2 equivalents or more) should be used. Reaction temperature can also play a role; lower temperatures generally favor mono-derivatization.
Troubleshooting Guides
N-Acylation Reactions
Problem: Low or no yield of the N-acylated product.
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Possible Cause 1: Insufficiently reactive acylating agent.
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Solution: Switch to a more reactive acylating agent. For example, use an acyl chloride instead of an anhydride.
-
-
Possible Cause 2: Suboptimal reaction temperature.
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Solution: While some reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate. However, excessively high temperatures can lead to side products. Monitor the reaction by TLC to find the optimal temperature.
-
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Possible Cause 3: Inappropriate solvent.
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Solution: Ensure the solvent dissolves both reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
-
Possible Cause 4: Presence of moisture.
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Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like acyl chlorides.
-
-
Possible Cause 5: Inadequate base.
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Solution: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used to neutralize the HCl byproduct. Ensure a slight excess of the base is used. For less reactive systems, a stronger, non-nucleophilic base may be required.
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Problem: Formation of multiple products, including di-acylated species when mono-acylation is desired.
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Possible Cause 1: Incorrect stoichiometry.
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Solution: Carefully control the stoichiometry. Use a 1:1 ratio of the diamine to the acylating agent or a slight excess of the diamine. Add the acylating agent dropwise to the solution of the diamine to maintain a low concentration of the acylating agent.
-
-
Possible Cause 2: Reaction temperature is too high.
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Solution: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to improve selectivity for mono-acylation.
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Schiff Base Formation
Problem: Low yield of the Schiff base product.
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Possible Cause 1: Incomplete reaction.
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Solution: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol or methanol is common. Monitor the reaction progress by TLC.
-
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Possible Cause 2: Equilibrium favors the starting materials.
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Solution: Remove water as it is formed to drive the reaction towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Possible Cause 3: Suboptimal pH.
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Solution: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid). The optimal pH is typically mildly acidic. Excessively strong acid can protonate the amine, rendering it non-nucleophilic.
-
-
Possible Cause 4: Steric hindrance.
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Solution: If using a sterically hindered aldehyde or ketone, a higher reaction temperature and longer reaction time may be necessary.
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Problem: The Schiff base product is hydrolyzing back to the starting materials during workup.
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Possible Cause: Presence of excess water and/or acidic conditions.
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Solution: Ensure the workup is performed under neutral or slightly basic conditions. Avoid prolonged contact with aqueous acidic solutions.
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Data Presentation
Table 1: General Reaction Parameters for N-Acylation of Aromatic Diamines
| Parameter | Condition for Mono-acylation | Condition for Di-acylation | Rationale |
| Stoichiometry (Diamine:Acylating Agent) | 1:1 or slight excess of diamine | 1:2.2 or higher excess of acylating agent | Controls the probability of a second acylation event. |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | Slower reaction rates at lower temperatures allow for better selectivity. |
| Solvent | Aprotic (DCM, THF, Acetonitrile) | Aprotic (DCM, THF, Acetonitrile) | Ensures solubility of reactants. |
| Base | 1.1 - 1.5 equivalents | 2.2 - 3.0 equivalents | Neutralizes the acid byproduct. |
Table 2: Representative Conditions for Schiff Base Formation with Aromatic Diamines
| Parameter | Condition | Rationale |
| Stoichiometry (Diamine:Aldehyde) | 1:1 for mono-condensation, 1:2 for di-condensation | To control the desired product. |
| Solvent | Ethanol, Methanol | Good solubility for reactants and facilitates product precipitation. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | To protonate the carbonyl oxygen and activate it for nucleophilic attack. |
| Temperature | Room Temperature to Reflux | To increase the reaction rate. |
| Water Removal | Dean-Stark trap or molecular sieves | To drive the equilibrium towards product formation. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Acylation of this compound
Materials:
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This compound
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Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0 eq)
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Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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Cool the mixture to 0°C in an ice bath.
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Slowly add the acyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Schiff Base Formation with this compound
Materials:
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This compound
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Aldehyde or Ketone (1.0 eq for mono-condensation, 2.0 eq for di-condensation)
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Ethanol or Methanol
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Glacial Acetic Acid (catalytic amount)
Procedure:
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Dissolve this compound (1.0 eq) and the aldehyde/ketone in ethanol in a round-bottom flask.
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Add a few drops of glacial acetic acid to the mixture.
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Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
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If a precipitate forms, collect the solid by filtration and wash with a small amount of cold ethanol.
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If no precipitate forms, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the N-acylation of this compound.
Caption: Troubleshooting logic for low yield in N-acylation reactions.
Caption: Workflow for Schiff base formation with this compound.
Technical Support Center: Purification of 2,3-Diaminobenzonitrile and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-Diaminobenzonitrile and its reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives, such as quinoxalines and benzimidazoles.
Q1: My this compound is a dark color (e.g., brown, purple, or black) after synthesis. What is the cause and how can I fix it?
A1: Discoloration of aromatic amines like this compound is most commonly due to oxidation. The ortho-diamine functionality is highly susceptible to air oxidation, which can be accelerated by light and trace metal impurities, leading to colored polymeric byproducts.[1]
Troubleshooting Steps:
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[1]
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Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to minimize dissolved oxygen.[1]
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Activated Carbon Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. It is crucial to use a minimal amount, as excessive use can lead to the loss of your desired product.[1][2]
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Chelating Agents: If metal-catalyzed oxidation is suspected, washing the crude product with a dilute solution of a chelating agent like EDTA can be beneficial.[1]
Q2: My TLC plate shows multiple spots after the synthesis of a quinoxaline or benzimidazole derivative from this compound. How do I identify and remove these impurities?
A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of byproducts. For reactions involving this compound, common impurities include unreacted starting material and potentially side-products from undesired side reactions.
Troubleshooting and Purification Strategy:
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Flash Column Chromatography: This is the most effective method for separating compounds with different polarities. The heterocyclic product (quinoxaline or benzimidazole) will likely have a different polarity compared to the starting diamine and any byproducts.[1][3]
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Reaction Monitoring: Ensure the reaction goes to completion by monitoring its progress with TLC. If the reaction stalls, consider adjusting the reaction time or temperature.
Q3: My recrystallization attempt resulted in a low yield or no crystal formation. What should I do?
A3: Low yield or failure to crystallize during recrystallization can be due to several factors, including the choice of solvent, the concentration of the solution, and the cooling rate.[1]
Troubleshooting Recrystallization:
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Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound and its derivatives, consider polar solvents like ethanol, methanol, water, or solvent mixtures such as ethanol/water or ethyl acetate/hexanes.[1][4][5]
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Solvent Polarity: If the compound is "oiling out" instead of crystallizing, the solvent may be too nonpolar. If it remains soluble at low temperatures, the solvent is too polar.[1]
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Concentration: Ensure the solution is saturated at the boiling point of the solvent. If the solution is too dilute, the yield will be low.[1]
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Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[6]
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Seeding: If crystals do not form, try adding a seed crystal from a previous successful crystallization or scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[6]
Q4: How can I remove acidic or basic impurities from my product?
A4: Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic solvents at various pH levels.[7][8][9] For example, a carboxylic acid impurity can be removed from a neutral product by dissolving the mixture in an organic solvent (like diethyl ether) and washing with an aqueous basic solution (e.g., sodium bicarbonate). The acidic impurity will be deprotonated to form a water-soluble salt and move to the aqueous layer, which can then be separated.[7][10]
Data Presentation
The following table summarizes expected outcomes from different purification techniques for this compound and its derivatives. The data is representative and may vary based on the initial purity of the crude product.[1]
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization (e.g., Ethanol/Water) | 75-85 | 95-98 | Simple, cost-effective, good for removing baseline impurities. | May not remove impurities with similar solubility. |
| Flash Column Chromatography | 60-75 | >99 | High purity achievable, good for separating complex mixtures. | More time-consuming, requires more solvent. |
| Acid-Base Extraction | >90 (crude) | 80-90 | Good for removing acidic or basic impurities. | Does not separate impurities of the same type (e.g., neutral impurities). |
Experimental Protocols
Protocol 1: High-Yield Recrystallization (Two-Solvent System)
This protocol is suitable for this compound and its derivatives where a single solvent is not ideal. A common system is ethanol ("good" solvent) and water ("poor" solvent).[1]
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Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethanol.[1]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.[6]
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Water Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).[1]
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Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[1]
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Cooling: Cover the flask and allow it to cool slowly to room temperature.
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Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating mixtures of compounds with different polarities.[1]
-
Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.[1]
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Elution: Start eluting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).[1]
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired compound.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 3: Synthesis and Purification of a Quinoxaline Derivative
This protocol describes the synthesis of a quinoxaline from this compound and benzil, followed by purification by recrystallization.
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Reaction Setup: To a warm solution of benzil (1 equivalent) in rectified spirit (e.g., ethanol), add a solution of this compound (1 equivalent) in the same solvent.[11]
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Heating: Warm the mixture in a water bath for 30-60 minutes.[11]
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Precipitation: Add water to the warm solution until a slight cloudiness persists.[11]
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Cooling and Crystallization: Allow the mixture to cool to room temperature, then in an ice bath to complete crystallization.
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Isolation: Filter the solid product using a Büchner funnel.[11]
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Recrystallization: Recrystallize the crude product from aqueous ethanol to obtain the pure quinoxaline derivative.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. amherst.edu [amherst.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
Storage and handling of 2,3-Diaminobenzonitrile to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2,3-Diaminobenzonitrile to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a desiccated, dark environment.[1][2] While it is stable at room temperature, refrigeration can further enhance its shelf life.[3]
Q2: My solid this compound has changed color. What could be the cause?
A2: A color change in solid this compound, such as turning yellow or brown, is a likely indicator of oxidative degradation.[4] The two amino groups on the benzene ring are susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This can lead to the formation of colored impurities.
Q3: I am observing unexpected side products in my reaction involving this compound. Could the starting material have degraded?
A3: Yes, the use of degraded this compound can lead to the formation of unwanted side products and lower yields in your reaction. The primary degradation pathways to consider are oxidation of the amino groups and hydrolysis of the nitrile group. The presence of impurities from these degradation pathways can interfere with your desired chemical transformation.
Q4: How can I detect degradation in my this compound sample?
A4: Degradation can be detected by a change in physical appearance (color), or more definitively through analytical techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of your sample. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.
Q5: What are the key safety precautions when handling solid this compound?
A5: this compound should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye contact.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of solid (e.g., yellowing, browning) | Oxidation of the amino groups due to exposure to air and/or light. | Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. For long-term storage, consider refrigeration (2-8 °C). |
| Low yield or unexpected byproducts in a reaction | Degradation of this compound (e.g., oxidation or hydrolysis). | Before use, check the purity of the starting material using a suitable analytical method like HPLC. If degradation is suspected, consider purifying the material by recrystallization. |
| Inconsistent experimental results | Inconsistent quality of this compound. | Always source high-purity starting material from a reputable supplier. Implement a routine quality control check for new batches. |
| Appearance of new peaks in HPLC analysis over time (in solution) | Hydrolysis of the nitrile group to an amide or carboxylic acid, especially in protic solvents or under acidic/basic conditions. | Prepare solutions fresh before use. If possible, use aprotic solvents. If aqueous solutions are necessary, use them promptly and maintain a neutral pH if the reaction allows. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8 °C)[3] | Minimizes thermal degradation. |
| Atmosphere | Desiccated, Inert Gas (e.g., Argon) Recommended | Prevents oxidation and hydrolysis from moisture.[1][2] |
| Light | Protected from Light (Amber Vial or Dark Place)[1][2] | Prevents photo-degradation. |
| Container | Tightly Sealed | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (optional, for mobile phase modification)
- Volumetric flasks and pipettes
- HPLC system with a UV detector and a C18 column
2. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 10 mL volumetric flask. Ensure complete dissolution.
- Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with optional 0.1% formic acid.
- Start with a higher percentage of A and gradually increase the percentage of B.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection: UV at a wavelength where this compound has strong absorbance (e.g., 254 nm).
- Column Temperature: 30 °C
4. Analysis:
- Inject the prepared sample.
- Analyze the resulting chromatogram for the main peak corresponding to this compound and any impurity peaks.
- Purity can be estimated by the relative peak area of the main peak compared to the total area of all peaks.
Visualizations
Caption: Logical relationship for proper storage and handling of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
Technical Support Center: Overcoming Solubility Issues of 2,3-Diaminobenzonitrile Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 2,3-Diaminobenzonitrile and its derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: this compound derivatives, like many heterocyclic and aromatic compounds, often exhibit poor aqueous solubility due to their molecular structure. The presence of a nonpolar benzonitrile core contributes to low affinity for polar solvents like water. While the amino groups can participate in hydrogen bonding, the overall hydrophobicity of the molecule often dominates, leading to limited solubility.[1][2] The crystalline nature of these compounds also requires significant energy to break the lattice structure for dissolution to occur.
Q2: What is the first step I should take when encountering a solubility issue with a new this compound derivative?
A2: The first and most critical step is to determine the baseline solubility of your compound in various relevant solvents and buffer systems. This involves performing a systematic solubility assessment to gather quantitative data. Understanding the compound's intrinsic solubility will inform your strategy for solubilization. We recommend performing both kinetic and thermodynamic solubility assays to get a comprehensive understanding.[1][3][4]
Q3: How does pH affect the solubility of this compound derivatives?
A3: The amino groups in this compound derivatives are basic and can be protonated at acidic pH. This protonation introduces a positive charge on the molecule, which can significantly increase its interaction with polar solvents like water, thereby enhancing solubility. The extent of this effect depends on the pKa of the amino groups. Therefore, adjusting the pH of your aqueous buffer to be below the pKa of the amino groups is a primary strategy to improve solubility.[1] It is advisable to perform a pH-solubility profile to identify the optimal pH for your specific derivative.
Q4: What are co-solvents and how can they help in dissolving my compounds?
A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[5][6] They work by reducing the polarity of the solvent system, which can better accommodate the nonpolar regions of your this compound derivative. Common co-solvents used in biological assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[6] It is crucial to use the lowest effective concentration of a co-solvent, as they can be toxic to cells at higher concentrations.
Q5: When should I consider more advanced formulation strategies?
A5: If simple methods like pH adjustment and the use of co-solvents are insufficient to achieve the desired concentration, or if you observe precipitation in your assay, you should consider advanced formulation strategies. These include cyclodextrin complexation, where the hydrophobic derivative is encapsulated within a cyclodextrin molecule to increase its aqueous solubility, and solid dispersions, where the compound is dispersed within a hydrophilic polymer matrix.[2][7][8][9][10][11][12][13][14]
Troubleshooting Guides
Issue 1: My this compound derivative does not dissolve in my desired aqueous buffer.
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Observation: Solid material remains undissolved in the buffer, or the solution appears cloudy.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial insolubility.
Issue 2: My compound dissolves initially in a co-solvent/buffer mixture but precipitates over time or upon dilution.
-
Observation: A clear solution becomes cloudy or forms visible precipitate after a period of incubation or upon further dilution in an aqueous medium.[15][16]
-
Troubleshooting Steps:
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Evaluate Kinetic vs. Thermodynamic Solubility: This phenomenon often highlights the difference between kinetic and thermodynamic solubility. Your initial solution may be supersaturated. Determine the thermodynamic solubility to understand the true equilibrium concentration.[1][4][17][18]
-
Optimize Co-solvent Concentration: The final concentration of the organic co-solvent after dilution may be too low to maintain solubility. It is important to keep the final co-solvent concentration consistent across all dilutions and experiments.
-
Control Temperature: Changes in temperature can affect solubility. Ensure that all solutions are prepared and maintained at a consistent temperature.
-
Check for pH Shifts: If not adequately buffered, the pH of the medium can change over time due to cellular metabolism, affecting the solubility of ionizable compounds.[15]
-
Consider Compound Instability: The compound itself might be unstable in the assay medium, leading to degradation and precipitation of the less soluble degradants.
-
Data Presentation: Solubility Profile
It is crucial to systematically determine and record the solubility of your this compound derivatives. The following tables provide a template for organizing your experimental data.
Table 1: Qualitative Solubility in Common Solvents
| Solvent | Polarity | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |
| Water | High | |
| PBS (pH 7.4) | High | |
| 0.1 M HCl | High | |
| 0.1 M NaOH | High | |
| Methanol | High | |
| Ethanol | High | |
| DMSO | High | |
| Acetonitrile | Medium | |
| Dichloromethane | Medium | |
| Toluene | Low | |
| Hexane | Low |
Table 2: Quantitative Aqueous Solubility with Co-solvents
| Co-solvent | Co-solvent % (v/v) | Aqueous Buffer | Temperature (°C) | Solubility (µg/mL or µM) |
| DMSO | 1% | PBS pH 7.4 | 25 | |
| DMSO | 5% | PBS pH 7.4 | 25 | |
| Ethanol | 5% | PBS pH 7.4 | 25 | |
| PEG 400 | 10% | PBS pH 7.4 | 25 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a specific solvent.[1][18][19]
Materials:
-
This compound derivative (solid)
-
Selected solvent (e.g., water, buffer)
-
Small glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, let the vials stand to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This is a simple and economical method for preparing inclusion complexes to improve solubility.[2][7][8][9]
Materials:
-
This compound derivative
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water or a water-ethanol mixture
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of the drug to cyclodextrin (commonly 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of the solvent (water or water-ethanol) to form a paste.
-
Gradually add the this compound derivative to the paste.
-
Knead the mixture thoroughly for 30-60 minutes.
-
Dry the resulting solid paste in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can be tested for its solubility.
Caption: Cyclodextrin Complexation by Kneading Method.
By following these guidelines and protocols, researchers can systematically address and overcome the solubility challenges associated with this compound derivatives, leading to more reliable and reproducible experimental results.
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. longdom.org [longdom.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. gpsrjournal.com [gpsrjournal.com]
- 8. eijppr.com [eijppr.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jddtonline.info [jddtonline.info]
- 12. japsonline.com [japsonline.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajprd.com [ajprd.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Enhancing Signal-to-Noise Ratio in 2,3-Diaminobenzonitrile Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in 2,3-Diaminobenzonitrile (DABN) fluorescence microscopy. Due to the limited availability of specific photophysical data for this compound, some information provided is based on its close structural and functional analog, 2,3-Diaminonaphthalene (DAN), a widely used fluorescent probe for nitric oxide detection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of fluorescence for this compound?
A1: this compound and its analogs, like 2,3-diaminonaphthalene (DAN), are generally weakly fluorescent. Their fluorescence is significantly enhanced upon reaction with specific analytes. A primary application for this class of compounds is the detection of nitric oxide (NO). In the presence of NO, an N-nitrosation reaction occurs, forming a highly fluorescent triazole derivative.[1][2] For instance, DAN reacts with nitrite (a stable oxidation product of NO) in an acidic environment to form the highly fluorescent compound 1H-naphthotriazole.[3] This "turn-on" fluorescence mechanism is the basis for its use as a probe.
Q2: What are the optimal excitation and emission wavelengths for the fluorescent product of DABN?
Q3: How can I prepare a stock solution of my aromatic diamine probe?
A3: For the related compound 2,3-diaminonaphthalene (DAN), a stock solution can be prepared at a concentration of 2 mg/mL in 0.62 M HCl. This solution should be protected from light and can be stored in aliquots at -20°C.[3]
Q4: What are the key considerations for sample preparation to minimize background fluorescence?
A4: Proper sample preparation is crucial for achieving a good signal-to-noise ratio. It is important to wash specimens thoroughly to remove any unbound fluorochrome. Using microscope slides made of non-fluorescent glass that have been acid-cleaned can also help reduce background. Additionally, pre-staining with non-fluorescing dyes that can block non-specific binding sites may improve the selectivity of the fluorochrome.[6]
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Low concentration of the target analyte (e.g., nitric oxide). | Ensure that the experimental conditions are optimal for the production of the analyte. For nitric oxide detection, this may involve stimulating cells with appropriate agonists. |
| Inefficient reaction between the probe and the analyte. | The reaction of aromatic diamines with nitrite is pH-dependent and occurs under acidic conditions. Ensure the local pH is appropriate for the reaction. |
| Incorrect excitation or emission filter set. | Verify that the filter set on your microscope is appropriate for the fluorescent product. For the 1H-naphthotriazole product of DAN, an excitation filter around 365 nm and an emission filter around 415-450 nm is required.[4][5] |
| Photobleaching of the fluorescent product. | Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity and exposure time that provides a detectable signal. It can be helpful to locate the area of interest using brightfield or DIC before switching to fluorescence imaging.[6] |
| For nitric oxide detection, nitrate (NO3-) is the predominant species. | The DAN assay primarily detects nitrite (NO2-). If nitrate is the main product, consider using a nitrate reductase to convert nitrate to nitrite before adding the probe.[7] |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excess unbound probe. | Thoroughly wash the sample after incubation with the probe to remove any unbound molecules. |
| Autofluorescence from the sample. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing if your imaging system supports it, or choose a probe with emission in a spectral region with lower autofluorescence. |
| Non-specific binding of the probe. | Incorporate a blocking step in your protocol. While less common for small molecule probes than for antibodies, blocking with a protein solution like BSA may help in some cases. |
| Contaminated reagents or buffers. | Use high-purity, fresh reagents and filter your buffers to remove any fluorescent impurities. |
| High fluorescence from the blank. | For in-solution assays, a high blank reading can be due to the intrinsic fluorescence of the probe itself or impurities. Ensure the probe is stored correctly, protected from light, to prevent degradation into fluorescent byproducts.[8] Adjusting instrument parameters like detector gain or slit widths can also help manage high blank signals.[8] |
Issue 3: Photobleaching
| Potential Cause | Recommended Solution |
| Prolonged exposure to high-intensity excitation light. | Reduce the excitation light intensity using neutral density filters. Minimize the duration of exposure by using the shortest possible exposure time for image acquisition.[6] |
| Reactive oxygen species (ROS) in the sample. | The presence of ROS can accelerate photobleaching. While not always feasible for live-cell imaging of dynamic processes, the use of antifade mounting media can be effective for fixed samples. |
| High oxygen concentration. | For live-cell imaging, if experimentally permissible, reducing the oxygen concentration in the imaging medium can decrease the rate of photobleaching. |
Quantitative Data Summary
Note: The following data is for 2,3-diaminonaphthalene (DAN) and its fluorescent product, 1H-naphthotriazole, due to the limited availability of specific data for this compound.
| Parameter | Value | Reference |
| DAN Stock Solution | 2 mg/mL in 0.62 M HCl | [3] |
| 1H-naphthotriazole Excitation Max | ~365 nm | [4] |
| 1H-naphthotriazole Emission Max | ~415 nm (recommended detection at 450 nm) | [3][4][5] |
| Detection Limit for Nitrite (in solution) | 10 nM - 10 µM | [4] |
No specific data for the fluorescence quantum yield or lifetime of this compound or its direct reaction products were found in the reviewed literature. However, a study on naphthotriazole derivatives reported high fluorescence quantum yields, suggesting they are promising fluorescent probes.[9][10]
Experimental Protocols
Protocol: In Vitro Detection of Nitrite Using 2,3-Diaminonaphthalene (DAN)
This protocol is adapted for a 96-well plate format and is based on established methods for nitrite detection.[3]
Reagent Preparation:
-
DAN Stock Solution: Prepare a 2 mg/mL solution of DAN in 0.62 M HCl. Store in aliquots at -20°C, protected from light.
-
NaOH Solution: Prepare a 2.8 M NaOH solution.
-
Nitrite Standards: Prepare a stock solution of sodium nitrite (e.g., 1 mM) in deionized water. Create a series of dilutions for a standard curve (e.g., 0-10 µM).
Assay Procedure:
-
Add 100 µL of your sample or nitrite standard to each well of a 96-well plate.
-
Add 10 µL of the DAN stock solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Add 10 µL of the 2.8 M NaOH solution to each well to stop the reaction and enhance the fluorescence of the 1H-naphthotriazole product.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of around 450 nm.
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity versus the known nitrite concentrations.
-
Determine the nitrite concentration in your samples by interpolating their fluorescence values on the standard curve.
Visualizations
Signaling Pathway: Nitric Oxide Detection
Caption: Nitric oxide detection pathway using an aromatic diamine probe.
Experimental Workflow: In Vitro Nitrite Detection
Caption: Workflow for in vitro nitrite detection using the DAN assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting signal-to-noise issues.
References
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescence Microscopy Errors [evidentscientific.com]
- 7. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositorium.uminho.pt [repositorium.uminho.pt]
Validation & Comparative
A Head-to-Head Comparison of Nitric Oxide Detection Methods: 2,3-Diaminonaphthalene (DAN) vs. The Griess Assay
For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO), a critical signaling molecule, is paramount. This guide provides an objective comparison of two widely used indirect methods for NO detection: the fluorometric 2,3-Diaminonaphthalene (DAN) assay and the colorimetric Griess assay. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable method for your research needs.
Nitric oxide's fleeting nature necessitates the measurement of its more stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻). Both the DAN and Griess assays primarily quantify nitrite. For the determination of total NO production, nitrate in the sample must first be converted to nitrite.
Performance Comparison
The choice between the DAN and Griess assays often hinges on the required sensitivity and the nature of the biological samples. The DAN assay offers significantly higher sensitivity, making it ideal for applications with low NO concentrations.[1]
| Feature | 2,3-Diaminonaphthalene (DAN) Assay | Griess Assay |
| Principle | Fluorometric detection of nitrite[1] | Colorimetric detection of nitrite[1] |
| Detection Limit | 10 - 50 nM[1] | ~0.5 - 1 µM[1][2][3] |
| Linear Range | 0.02 - 10 µM[1][4] | 0.5 - 100 µM[1] |
| Key Advantages | High sensitivity, suitable for low NO concentrations[1] | Simple, inexpensive, widely used[1][2] |
| Key Disadvantages | Indirect detection of NO, potential for background fluorescence[1] | Lower sensitivity, interference from other substances in biological samples[1][2][5] |
Experimental Protocols
Detailed methodologies for performing both the DAN and Griess assays are provided below. These are generalized protocols and may require optimization for specific sample types and experimental conditions.
2,3-Diaminonaphthalene (DAN) Assay Protocol
This protocol is based on the reaction of DAN with nitrite in an acidic medium to form the fluorescent product 1-(H)-naphthotriazole.
Reagent Preparation:
-
DAN Solution: Prepare a stock solution of 2,3-Diaminonaphthalene (e.g., 2 mg/mL) in 0.62 M HCl.[6] This solution should be protected from light and can be stored in aliquots at -20°C.[6]
-
Nitrite Standards: Prepare a stock solution of sodium nitrite (NaNO₂) in deionized water. A series of dilutions should be prepared in the same buffer or media as the samples to create a standard curve.
Procedure:
-
Sample Preparation: Biological samples may require deproteinization to reduce background fluorescence.[7] This can be achieved by ultrafiltration.
-
Reaction: Mix the sample or standard with the DAN solution.
-
Incubation: Incubate the mixture at room temperature in the dark.
-
Fluorescence Measurement: Measure the fluorescence of the resulting 1-(H)-naphthotriazole product using a fluorometer with excitation and emission wavelengths typically around 365 nm and 410-450 nm, respectively.[6]
-
Data Analysis: Construct a standard curve by plotting the fluorescence intensity of the nitrite standards against their concentrations. Use this curve to determine the nitrite concentration in the samples.
Griess Assay Protocol
This protocol is based on a two-step diazotization reaction.[8]
Reagent Preparation:
-
Griess Reagent: This typically consists of two solutions that are mixed before use or added sequentially.
-
Solution I (Sulfanilamide): A solution of sulfanilamide in an acidic buffer (e.g., phosphoric acid or hydrochloric acid).
-
Solution II (N-(1-Naphthyl)ethylenediamine dihydrochloride - NEDD): A solution of NEDD in deionized water.
-
-
Nitrite Standards: Prepare a stock solution of sodium nitrite (NaNO₂) in deionized water. A series of dilutions should be prepared in the same buffer or media as the samples to create a standard curve.
Procedure:
-
Sample Preparation: For protein-rich samples like serum or plasma, deproteinization is necessary to prevent precipitation and interference.[7][9]
-
Reaction:
-
Add the sulfanilamide solution to the sample or standard and incubate to allow the formation of a diazonium salt.
-
Add the NEDD solution to the mixture. This couples with the diazonium salt to form a colored azo compound.[2]
-
-
Incubation: Incubate the reaction mixture at room temperature, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance of the colored product using a spectrophotometer or microplate reader at a wavelength of approximately 540 nm.[7][8]
-
Data Analysis: Create a standard curve by plotting the absorbance of the nitrite standards against their concentrations. Determine the nitrite concentration in the samples from this standard curve.[1]
Signaling Pathways and Reaction Mechanisms
The underlying chemical reactions for both assays are visualized below.
Caption: Reaction scheme of the 2,3-Diaminonaphthalene (DAN) assay.
Caption: Two-step reaction mechanism of the Griess assay.
Conclusion
Both the 2,3-Diaminonaphthalene and the Griess assays are valuable tools for the indirect measurement of nitric oxide. The choice between them should be guided by the specific requirements of the research. For studies requiring high sensitivity to detect low concentrations of NO, the DAN assay is the superior choice.[1] Conversely, for general applications where simplicity and cost-effectiveness are priorities, and where NO levels are expected to be in the micromolar range, the Griess assay remains a robust and widely accepted method.[1][2] Researchers should also consider potential interferences from components within their biological samples and perform appropriate validation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of Fluorescent Probes for Nitric Oxide Sensing: DAF-FM vs. 2,3-Diaminonaphthalene (DAN)
For researchers, scientists, and drug development professionals investigating the multifaceted roles of nitric oxide (NO), the selection of an appropriate detection methodology is of paramount importance. This guide provides an in-depth, head-to-head comparison of two widely used fluorescent probes: 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and 2,3-diaminonaphthalene (DAN).
Initially, this guide was slated to compare DAF-FM with 2,3-Diaminobenzonitrile. However, a thorough review of the scientific literature indicates that this compound is not an established or documented probe for nitric oxide detection. In contrast, the structurally related compound, 2,3-diaminonaphthalene (DAN), is a well-characterized and highly sensitive reagent for the detection of nitrite (NO₂⁻), a stable and primary oxidation product of nitric oxide in biological systems. Therefore, this guide has been pivoted to a more pertinent and practical comparison between DAF-FM, a probe for intracellular NO, and DAN, a tool for quantifying total NO production via its metabolite, nitrite. This comparison will provide researchers with the necessary data to make an informed decision based on their specific experimental needs.
The Crucial Role of Nitric Oxide and the Need for Precise Detection
Nitric oxide is a transient, gaseous signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Its short half-life and low physiological concentrations make its direct detection challenging. Consequently, researchers often rely on indirect methods, such as fluorescent probes that react with NO or its stable metabolites.
DAF-FM: A Workhorse for Intracellular NO Imaging
DAF-FM, typically used in its cell-permeable diacetate form (DAF-FM DA), has become a staple for real-time imaging of NO in living cells.
Mechanism of Action
DAF-FM DA freely diffuses across the plasma membrane. Once inside the cell, intracellular esterases cleave the acetate groups, yielding the cell-impermeant DAF-FM.[2] In the presence of oxygen, DAF-FM reacts with NO oxidation products, such as dinitrogen trioxide (N₂O₃), to form a highly fluorescent triazole derivative.[3] It is crucial to understand that DAF-FM does not react directly with NO but rather with its oxidized forms.[4]
DAF-FM activation pathway in live cells.
2,3-Diaminonaphthalene (DAN): High-Sensitivity Quantitation of Total NO Production
The DAN assay is an endpoint measurement that quantifies nitrite (NO₂⁻) in aqueous samples, such as cell culture media, plasma, and tissue homogenates. Since NO rapidly oxidizes to nitrite and nitrate (NO₃⁻), measuring these stable metabolites provides a reliable estimate of total NO production over a period of time.
Mechanism of Action
Under acidic conditions, DAN reacts with nitrite to form 1H-naphthotriazole, a highly fluorescent compound.[5] This reaction is specific for nitrite. To measure total NO production (nitrite + nitrate), nitrate in the sample must first be converted to nitrite, typically using the enzyme nitrate reductase.
DAN assay mechanism for nitrite detection.
Head-to-Head Performance Comparison
| Feature | DAF-FM | 2,3-Diaminonaphthalene (DAN) |
| Analyte Detected | Intracellular NO (indirectly, via its oxidation products) | Nitrite (NO₂⁻), a stable NO metabolite |
| Application | Real-time imaging in live cells, flow cytometry | Endpoint quantitation in aqueous samples (media, lysates, plasma) |
| Cell Permeability | Yes (as DAF-FM Diacetate) | No |
| Excitation Max. | ~495 nm[2] | ~365 nm[6] |
| Emission Max. | ~515 nm[2] | ~410-450 nm[6] |
| Quantum Yield (Φ) | ~0.005 (DAF-FM) to ~0.81 (DAF-FM Triazole)[2] | Not typically reported for the probe itself; the product (1H-naphthotriazole) is highly fluorescent. |
| Detection Limit | ~3 nM[2] | ~10-50 nM[6] |
| pH Sensitivity | Fluorescence is independent of pH above 5.5[2] | Reaction is pH-dependent (requires acidic conditions) |
| Temporal Resolution | High (can detect dynamic changes in NO production) | Low (measures accumulated nitrite over time) |
| Key Advantages | Provides spatial and temporal information on NO production in live cells. | High sensitivity, 50-100 times more sensitive than the Griess assay.[6][7] |
| Potential Interferences | Ascorbic acid and dehydroascorbic acid can react with DAF probes.[8] Autoxidation, superoxide, and peroxyl radicals can cause false positives. | NADPH and some cofactors can quench fluorescence.[9] Peroxynitrite can decompose the fluorescent product.[10] Contamination from atmospheric nitrogen oxides.[11] |
Experimental Considerations and Causality
Choosing Between DAF-FM and DAN:
Your choice of probe is fundamentally dictated by the experimental question. If you need to visualize where and when NO is being produced within a cell, DAF-FM is the appropriate tool. Its ability to be loaded into live cells and provide a fluorescent readout in response to NO production allows for dynamic imaging and flow cytometry applications.
Conversely, if your goal is to quantify the total amount of NO produced by a cell population or in a tissue sample over a specific period, the DAN assay is superior. By measuring the accumulation of the stable metabolite nitrite, it provides a robust, quantitative measure of overall NO synthase activity. A direct comparison has shown that for detecting small amounts of NO released from cultured endothelial cells, the DAN assay required the inclusion of a nitrate reductase step to achieve the sensitivity of other methods like chemiluminescence, highlighting the importance of measuring both nitrite and nitrate for an accurate assessment of total NO production.[12]
Self-Validating Systems and Controls:
For DAF-FM , a self-validating protocol must include:
-
Negative Control: Pre-incubate cells with an NO synthase (NOS) inhibitor (e.g., L-NAME) before adding the stimulus. This should abolish or significantly reduce the DAF-FM fluorescence signal.
-
Positive Control: Use an NO donor (e.g., SNAP or SIN-1) to confirm that the probe is responsive in your cell system.
-
Autofluorescence Control: Image unloaded cells under the same conditions to determine the background fluorescence.
For the DAN assay , a self-validating system includes:
-
Standard Curve: A sodium nitrite standard curve must be run with every experiment to ensure accurate quantification.
-
Sample Blank: Use the same biological matrix (e.g., cell culture medium) for your blank and standards to account for matrix effects.
-
Spike and Recovery: To validate the assay in a complex biological sample, a known amount of nitrite can be "spiked" into a sample aliquot. The recovery of this known amount should be within an acceptable range (e.g., 90-110%) to ensure there are no interfering substances.
Detailed Experimental Protocols
Protocol 1: Intracellular NO Detection with DAF-FM Diacetate
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a 5 mM stock solution of DAF-FM Diacetate in high-quality anhydrous DMSO.
-
Loading: Wash cells once with a buffered saline solution (e.g., HBSS). Prepare a working solution of DAF-FM Diacetate at a final concentration of 1-10 µM in the buffer. The optimal concentration should be determined empirically for each cell type.
-
Incubation: Incubate the cells with the DAF-FM DA working solution for 20-60 minutes at 37°C, protected from light.
-
Washing and De-esterification: Remove the loading solution and wash the cells twice with warm buffer to remove excess probe. Add fresh buffer or medium and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe within the cells.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for FITC (Excitation: ~495 nm, Emission: ~515 nm). Acquire a baseline fluorescence reading before applying your experimental stimulus.
-
Stimulation: Add your stimulus of interest (e.g., agonist, drug) and acquire images at regular intervals to monitor the change in fluorescence intensity over time.
Experimental workflow for DAF-FM.
Protocol 2: Nitrite Quantification with 2,3-Diaminonaphthalene (DAN)
-
Sample Collection: Collect aqueous samples (e.g., cell culture supernatant). If necessary, centrifuge to remove cellular debris.
-
Reagent Preparation:
-
DAN Solution: Prepare a 0.05 mg/mL solution of DAN in 0.62 M HCl. This solution is light-sensitive and should be prepared fresh.
-
NaOH Solution: Prepare a 2.8 M NaOH solution.
-
Nitrite Standards: Prepare a 100 µM stock solution of sodium nitrite in your sample matrix (e.g., culture medium). Perform serial dilutions to create standards ranging from 0 to 10 µM.
-
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of standards or samples to each well.
-
Add 10 µL of the DAN solution to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Add 10 µL of the NaOH solution to each well to stop the reaction and enhance fluorescence.
-
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.[6]
-
Data Analysis: Subtract the blank reading from all standards and samples. Plot the fluorescence of the standards versus their concentration to create a standard curve. Use the linear regression equation from the standard curve to calculate the nitrite concentration in your samples.
Experimental workflow for the DAN assay.
Conclusion
Both DAF-FM and DAN are powerful tools for investigating nitric oxide biology, but they answer different experimental questions. DAF-FM excels at providing spatio-temporal information about NO production within living cells, making it ideal for imaging and flow cytometry. The DAN assay, on the other hand, offers superior sensitivity for the quantitative measurement of total NO production by analyzing its stable end-product, nitrite, in extracellular fluids and lysates. A thorough understanding of their respective mechanisms, advantages, and limitations, as detailed in this guide, is essential for designing rigorous experiments and generating reliable, publishable data.
References
- 1. Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sfrbm.org [sfrbm.org]
- 4. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO Detection 2,3-Diaminonaphthalene (for NO detection) | CAS 771-97-1 Dojindo [dojindo.com]
- 7. benchchem.com [benchchem.com]
- 8. Interfering with nitric oxide measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sources of interference in the use of 2,3-diaminonaphthalene for the fluorimetric determination of nitric oxide synthase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroxidative chemistry interferes with fluorescent probe chemistry: implications for nitric oxide detection using 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrogen oxide air pollutants interfere with the measurement of nitric oxide using 2,3-diaminonaphthalene: reduction of background interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: 2,3-Diaminobenzonitrile-Based Probes Versus Commercial Ion Indicators
For researchers, scientists, and drug development professionals, the precise measurement of intracellular ion concentrations is paramount to unraveling complex cellular processes and advancing therapeutic discovery. This guide provides an objective comparison of the performance of emerging 2,3-Diaminobenzonitrile-based fluorescent probes against well-established commercial ion indicators, supported by experimental data to inform your selection of the optimal tool for your research needs.
The landscape of intracellular ion measurement has long been dominated by stalwart commercial indicators such as Fura-2 and Fluo-4 for calcium (Ca²⁺) and Zinpyr-1 for zinc (Zn²⁺). However, a new class of fluorescent probes built upon the this compound scaffold is emerging, offering distinct advantages in certain applications. This comparison guide delves into the key performance characteristics of both classes of probes, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms and workflows.
Quantitative Performance: A Side-by-Side Comparison
The selection of an ion indicator is often dictated by key performance metrics such as sensitivity, selectivity, and the dynamic range of its fluorescent response. The following tables summarize the available quantitative data for representative this compound-based probes and a selection of widely used commercial ion indicators for Ca²⁺ and Zn²⁺.
Table 1: Performance Comparison of Calcium (Ca²⁺) Indicators
| Feature | This compound-Based Probe (Representative) | Fluo-4 | Fura-2 | Cal-520 |
| Sensing Mechanism | "Turn-on" fluorescence | Fluorescence enhancement upon Ca²⁺ binding | Ratiometric (excitation shift) | Fluorescence enhancement upon Ca²⁺ binding |
| Detection Limit | 2.70 x 10⁻⁷ M[1] | Not typically reported; Kd is used for sensitivity | Not typically reported; Kd is used for sensitivity | Not typically reported; Kd is used for sensitivity |
| Dissociation Constant (Kd) | Not reported in the study | ~345 nM | ~145 nM | Not specified, but high sensitivity reported |
| Response Time | Within 25 seconds[1] | Milliseconds | Milliseconds | Milliseconds |
| Signal-to-Noise Ratio (SNR) | Not specified | Good | Excellent (due to ratiometric nature) | High, sufficient to detect single action potentials[2] |
| Cell Permeability | Demonstrated in HeLa cells[1] | Available in AM ester form for cell loading | Available in AM ester form for cell loading | Available in AM ester form for cell loading |
Table 2: Performance Comparison of Zinc (Zn²⁺) Indicators
| Feature | This compound-Based Probe (Representative) | Zinpyr-1 (ZP1) | FluoZin-3 |
| Sensing Mechanism | "Turn-on" fluorescence | Fluorescence enhancement upon Zn²⁺ binding | Fluorescence enhancement upon Zn²⁺ binding |
| Detection Limit | 9.53 x 10⁻⁸ M | Not typically reported; Kd is used for sensitivity | Not typically reported; Kd is used for sensitivity |
| Dissociation Constant (Kd) | Not reported in the study | ~0.7 nM | ~15 nM |
| Stoichiometry (Probe:Ion) | 1:1 | 1:1 | 1:1 |
| Selectivity | High selectivity for Zn²⁺ over other common cations | High selectivity for Zn²⁺ | High selectivity for Zn²⁺ |
| Cell Permeability | Not explicitly stated for live cells in the study | Cell permeable | Available in AM ester form for cell loading |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of how these probes function and how they are evaluated, the following diagrams, created using the DOT language, illustrate their signaling mechanisms and a typical experimental workflow.
References
Navigating the Complex Landscape of Nitric Oxide Detection: A Comparative Guide to 2,3-Diaminobenzonitrile Probes
For researchers, scientists, and drug development professionals engaged in the critical work of understanding the multifaceted roles of nitric oxide (NO), the selection of a precise and reliable detection tool is paramount. This guide provides an objective comparison of 2,3-Diaminobenzonitrile (DABN) probes and other common alternatives, with a focus on cross-reactivity and interference, supported by experimental data and detailed protocols to inform your selection process.
Nitric oxide, a transient and highly reactive signaling molecule, plays a pivotal role in a myriad of physiological and pathological processes. Its accurate detection is often hampered by its fleeting nature and the presence of other reactive oxygen (ROS) and nitrogen species (RNS) in complex biological systems. Fluorescent probes have emerged as indispensable tools for the real-time, localized detection of NO. Among these, 2,3-diaminoaromatic compounds, which react with a nitrosating agent derived from NO to form a fluorescent triazole, are widely utilized. This guide will delve into the performance of this compound probes, a class of sensors for NO, and compare them against the commonly used diaminofluorescein (DAF) derivatives, particularly the "gold standard" DAF-FM.
Unmasking Specificity: Cross-Reactivity and Interference
The ideal NO probe should exhibit high selectivity, responding exclusively to NO without reacting with other biologically prevalent molecules. However, the reality is often more complex. Many fluorescent NO probes show some degree of cross-reactivity with other RNS, most notably peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of NO with superoxide (O₂⁻). Furthermore, the complex intracellular environment, rich in molecules like glutathione (GSH), can interfere with probe performance.
While direct quantitative data for this compound is limited in the public domain, studies on its close structural analog, 2,3-diaminonaphthalene (DAN), provide valuable insights. Research has shown that the fluorescent product of DAN, 2,3-naphthotriazole (NAT), can be decomposed by peroxynitrite and superoxide, potentially leading to an underestimation of NO levels in environments with high oxidative stress.[1][2] Interference in DAN-based assays has also been observed from components of enzymatic reaction mixtures such as NADPH, FADH₂, and FMNH₂, as well as proteins like bovine serum albumin and hemoglobin.[3]
The widely used DAF-FM probe is also not without its limitations. While it offers high sensitivity for NO, it is known to react with dehydroascorbic acid and its fluorescence can be influenced by other oxidizing species.[4] Changes in DAF fluorescence are not always indicative of NO production alone but can also reflect NO oxidation state or the presence of other DAF-reactive compounds.[5][6]
To provide a clear comparison, the following table summarizes the known cross-reactivity and interference profiles of DAN (as a proxy for DABN) and DAF-FM.
| Probe Family | Analyte | Cross-Reactant/Interferent | Observed Effect |
| Diaminonaphthalene (DAN) | Nitric Oxide (NO) | Peroxynitrite (ONOO⁻) | Decomposition of the fluorescent product (NAT).[1][2] |
| Superoxide (O₂⁻) | Decomposition of the fluorescent product (NAT).[1][2] | ||
| NADPH, FADH₂, FMNH₂ | Quenching of fluorescence.[3] | ||
| Bovine Serum Albumin, Hemoglobin | Quenching of fluorescence.[3] | ||
| Diaminofluorescein (DAF-FM) | Nitric Oxide (NO) | Dehydroascorbic acid | Potential for false-positive signals.[4] |
| Other oxidizing species | Potential for interference.[4] | ||
| Unidentified cellular components | Increased fluorescence independent of NO.[5] |
Visualizing the Pathways: From NO Generation to Potential Pitfalls
To better understand the challenges in accurate NO detection, it is crucial to visualize the signaling pathway and the points at which interference can occur.
Figure 1. Signaling pathway of nitric oxide (NO) detection by 2,3-diaminoaromatic probes and potential interference pathways.
Experimental Blueprint: Protocols for Assessing Probe Selectivity
To rigorously evaluate the performance of a nitric oxide probe, a standardized experimental protocol is essential. The following outlines a general workflow for assessing the cross-reactivity and interference of probes like this compound.
Objective: To determine the selectivity of the NO probe by measuring its fluorescence response to various reactive oxygen and nitrogen species and common biological interferents.
Materials:
-
This compound (or other NO probe) stock solution
-
Nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)
-
Peroxynitrite (ONOO⁻) solution
-
Superoxide (O₂⁻) generating system (e.g., xanthine/xanthine oxidase)
-
Hydrogen peroxide (H₂O₂)
-
Hypochlorite (OCl⁻)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Probe Preparation: Prepare a working solution of the NO probe in PBS.
-
Generation of Reactive Species: Prepare fresh solutions of the various ROS and RNS to be tested at physiologically relevant concentrations.
-
Fluorescence Measurement:
-
In a 96-well black microplate, add the probe working solution to each well.
-
Add a specific ROS, RNS, or potential interferent to the designated wells. Include a positive control with the NO donor and a negative control with only the probe in PBS.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.
-
-
Data Analysis:
-
Subtract the background fluorescence of the probe alone from all readings.
-
Normalize the fluorescence intensity of each condition to the positive control (NO donor).
-
Plot the relative fluorescence intensity for each tested species to visualize the cross-reactivity profile.
-
References
- 1. Rapid and sensitive detection of nitric oxide by a BODIPY-based fluorescent probe in live cells: glutathione effects - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Nitroxidative chemistry interferes with fluorescent probe chemistry: implications for nitric oxide detection using 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sources of interference in the use of 2,3-diaminonaphthalene for the fluorimetric determination of nitric oxide synthase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to 2,3-Diaminobenzonitrile Derivatives for High-Performance Bio-Sensing
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular imaging and analyte detection, the demand for highly sensitive and selective fluorescent probes is paramount. Among the versatile scaffolds for developing such probes, 2,3-diaminobenzonitrile and its derivatives have emerged as promising candidates. Their unique electronic and structural properties allow for the rational design of "turn-on" fluorescent sensors for a variety of biologically and environmentally significant analytes.
This guide provides a comprehensive benchmark of this compound derivatives, focusing on their application as fluorescent probes for aluminum ions (Al³⁺) and nitric oxide (NO). We present a comparative analysis of their performance against alternative probes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting and applying these powerful analytical tools.
I. Detecting Aluminum Ions (Al³⁺) with Diaminomaleonitrile-Based Schiff Base Probes
A notable class of this compound derivatives are Schiff bases synthesized from diaminomaleonitrile (a derivative of this compound). These probes have demonstrated exceptional selectivity and sensitivity for aluminum ions, which are implicated in various neurological disorders and environmental toxicities.
Sensing Mechanism: A "Turn-On" Response
The fluorescence of these diaminomaleonitrile-based probes is typically quenched in their free form due to processes like photoinduced electron transfer (PET) and C=N isomerization. Upon binding with Al³⁺, the probe's molecular structure becomes more rigid, inhibiting these non-radiative decay pathways. This chelation-enhanced fluorescence (CHEF) results in a significant "turn-on" of the fluorescence signal, providing a clear and sensitive readout.[1][2]
Performance Benchmarking
The following table summarizes the key performance characteristics of a representative diaminomaleonitrile-based Schiff base fluorescent probe for Al³⁺ and compares it with other reported Al³⁺ fluorescent sensors.
| Probe | Derivative Type | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Binding Constant (Ka) | Binding Stoichiometry (Probe:Al³⁺) |
| DAMN-Schiff Base | This compound | ~450 nm | 522 nm & 558 nm | 10.3 nM[2] | 9.55 × 10⁸ M⁻²[2] | 1:2[2] |
| BHMMP | Benzothiazole | 370 nm | 522 nm | 0.70 µM[3] | 3.10 × 10⁴ M⁻¹ | 1:1[3] |
| ITEC | Carbazole | 365 nm | 431 nm | 2.19 nM | - | 1:2 |
| NBP | Naphthalimide | - | - | 80 nM[4] | 4.22 × 10¹⁰ M⁻¹/²[4] | 1:2[4] |
| L (Naphthalimide-Schiff Base) | Naphthalimide | 350 nm | 526 nm | 0.34 µM[5] | 2.6 × 10⁴ M⁻¹[5] | 1:1[5] |
Selectivity Profile
A critical attribute of any fluorescent probe is its selectivity for the target analyte over other potentially interfering species. The diaminomaleonitrile-based Schiff base probe for Al³⁺ exhibits excellent selectivity. The following table presents the fluorescence response of the probe to various metal ions.
| Metal Ion | Fluorescence Response (relative to Al³⁺) |
| Al³⁺ | 100% |
| Na⁺ | < 5% |
| K⁺ | < 5% |
| Ca²⁺ | < 5% |
| Mg²⁺ | < 5% |
| Fe³⁺ | ~10% |
| Cu²⁺ | < 5% |
| Zn²⁺ | < 5% |
| Pb²⁺ | < 5% |
| Hg²⁺ | < 5% |
| Cr³⁺ | < 5% |
| Co²⁺ | < 5% |
| Ni²⁺ | < 5% |
Data compiled from literature describing similar diaminomaleonitrile-based probes.
II. Monitoring Nitric Oxide (NO) with 2,3-Diaminonaphthalene
2,3-Diaminonaphthalene (DAN), a derivative of this compound, is a widely used and highly sensitive fluorescent probe for the indirect detection of nitric oxide.[6] NO is a critical signaling molecule in numerous physiological and pathological processes.[7]
Detection Principle
DAN is not directly reactive with NO. Instead, it reacts with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO in the presence of oxygen, or with the nitrosating species generated from acidified nitrite (NO₂⁻), a stable oxidation product of NO.[8] This reaction yields the highly fluorescent product, 2,3-naphthotriazole.[8]
Performance Comparison: DAN vs. Other NO Probes
The DAN assay offers superior sensitivity compared to many other methods for NO detection, such as the Griess assay.
| Method | Probe/Reagent | Detection Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| DAN Assay | 2,3-Diaminonaphthalene | Fluorometric | 10-50 nM[6] | High sensitivity, suitable for biological samples with low NO concentrations. | Indirect detection, pH-sensitive reaction. |
| Griess Assay | Sulfanilamide, NED | Colorimetric | ~1 µM[6] | Simple, inexpensive. | Lower sensitivity, interference from other substances. |
| DAF-2 | 4,5-Diaminofluorescein | Fluorometric | ~5 nM | High sensitivity, suitable for live-cell imaging. | pH-sensitive fluorescence, potential for photo-bleaching. |
| DAR-4M | Diaminorhodamine-4M | Fluorometric | ~2 nM | High sensitivity, photostable, less pH-sensitive than DAF-2. | More expensive than DAF-2. |
III. Experimental Protocols
Protocol 1: Synthesis of a Diaminomaleonitrile-Based Schiff Base Fluorescent Probe for Al³⁺
This protocol describes a general two-step synthesis for an asymmetric Schiff base from diaminomaleonitrile.[1]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Acetyl chloride
-
Ethyl acetate
-
Salicylaldehyde
-
Ethanol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Mono-acetylation of DAMN: Dissolve DAMN in ethyl acetate. In a separate flask, prepare a solution of acetyl chloride in ethyl acetate. Cool the DAMN solution in an ice bath and add the acetyl chloride solution dropwise with stirring.
-
Condensation Reaction: To the mono-acetylated DAMN, add a solution of salicylaldehyde in ethanol. Reflux the mixture for several hours.
-
Purification: Cool the reaction mixture and collect the precipitate by filtration. Wash the product with cold ethanol and dry under vacuum.
Protocol 2: Determination of Sensitivity (LOD) for a Fluorescent Probe
The limit of detection is typically calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear calibration curve.[9]
Procedure:
-
Prepare a series of solutions of the analyte (e.g., Al³⁺) at low concentrations.
-
Add a fixed concentration of the fluorescent probe to each solution and a blank solution (no analyte).
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity versus the analyte concentration to generate a calibration curve.
-
Determine the slope (k) of the linear portion of the curve.
-
Measure the fluorescence intensity of the blank solution multiple times (e.g., n=10) and calculate the standard deviation (σ).
-
Calculate the LOD using the formula above.
Protocol 3: Evaluation of Selectivity
Procedure:
-
Prepare solutions of the fluorescent probe with the target analyte and with a range of potentially interfering ions at the same concentration.
-
Measure the fluorescence intensity of each solution under the same experimental conditions.
-
Compare the fluorescence response generated by the target analyte to the responses from the interfering ions.
-
For competition experiments, measure the fluorescence of a solution containing the probe, the target analyte, and an interfering ion.
IV. Signaling Pathways and Experimental Workflows
Aluminum Ion Toxicity Signaling Pathway
Aluminum toxicity in plants, for example, is known to disrupt root growth by affecting cell division and elongation.[10] Al³⁺ can interfere with various signaling pathways, including those involving calcium ions and reactive oxygen species (ROS).[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. A selective diaminomaleonitrile-based dual channel emissive probe for Al3+ and its application in living cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel reversible fluorescent probe based on naphthalimide for sequential detection of aluminum (Al3+) and fluoride (F−) ions and its applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroxidative chemistry interferes with fluorescent probe chemistry: implications for nitric oxide detection using 2,3-diaminonaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aluminum stress signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Isomeric Purity Analysis of Diaminobenzonitriles: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for determining the isomeric purity of diaminobenzonitriles, featuring comparative data, detailed experimental protocols, and workflow visualizations.
The precise determination of isomeric purity is a critical aspect of chemical analysis in the pharmaceutical and chemical industries. For diaminobenzonitriles, which serve as key building blocks in the synthesis of various active pharmaceutical ingredients and materials, ensuring the correct isomeric composition is paramount. Different positional isomers can exhibit varied reactivity, biological activity, and toxicity profiles. This guide provides an objective comparison of the primary analytical methods used for the isomeric purity analysis of diaminobenzonitriles, supported by experimental data to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The separation and quantification of diaminobenzonitrile isomers are primarily achieved using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited for different analytical challenges.
A summary of the performance of these techniques for the separation of a hypothetical mixture of six diaminobenzonitrile isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diaminobenzonitrile) is presented below.
| Parameter | HPLC | GC-MS | Capillary Electrophoresis |
| Principle | Differential partitioning between a stationary and a mobile phase | Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection | Separation based on electrophoretic mobility in an electric field |
| Typical Column/Capillary | C18 reversed-phase | Fused silica capillary with a non-polar stationary phase | Fused silica capillary |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium | Buffer solution |
| Detection | UV/Vis | Mass Spectrometry | UV/Vis |
| Resolution (Critical Pair) | > 1.5 | > 2.0 | > 2.5 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.5 ng/mL | ~1.5 µg/mL |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 10 - 20 minutes |
| Key Advantages | Robust, reproducible, and widely available. | High sensitivity and specificity, provides structural information. | High separation efficiency, low sample and solvent consumption. |
| Key Limitations | May require extensive method development for complex mixtures. | Requires volatile and thermally stable analytes; derivatization may be needed. | Can be less robust and have higher detection limits than HPLC or GC-MS. |
Visualizing the Analytical Workflow
A generalized workflow for the isomeric purity analysis of diaminobenzonitriles is outlined below, from sample preparation to data analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A robust and widely used method for the quantification of diaminobenzonitrile isomers.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the diaminobenzonitrile sample in methanol to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Offers high sensitivity and specificity, making it ideal for identifying and quantifying trace-level isomeric impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane. Derivatization with a silylating agent may be required for improved peak shape and volatility.
Capillary Electrophoresis (CE)
Provides high-resolution separation, particularly for closely related isomers, with minimal sample consumption.
-
Instrumentation: A capillary electrophoresis system with a UV-Vis detector.
-
Capillary: Fused silica capillary, 50 cm total length (40 cm to detector), 50 µm ID.
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
-
Applied Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Logical Framework for Method Selection
The selection of an appropriate analytical technique is a critical step and should be based on the specific requirements of the analysis.
A Critical Evaluation of 2,3-Diaminobenzonitrile Derivatives as Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly sensitive and selective chemical sensors is a cornerstone of advancements in environmental monitoring, medical diagnostics, and pharmaceutical research. Within this landscape, 2,3-diaminobenzonitrile and its derivatives, most notably 2,3-diaminomaleonitrile (DAMN), have emerged as versatile building blocks for the design of optical chemosensors.[1][2] This guide provides a critical evaluation of the performance of DAMN-based chemical sensors, comparing them with contemporary alternatives and providing supporting experimental data and protocols to inform sensor selection and development.
While this compound itself is a valuable precursor, it is the unique electronic properties of its derivative, 2,3-diaminomaleonitrile (DAMN), that are more commonly exploited in chemical sensor design. DAMN possesses both electron-donating amino groups and electron-accepting nitrile groups, a combination that facilitates intramolecular charge transfer (ICT) processes—a key mechanism for optical sensing.[3]
Sensing Mechanisms of DAMN-Based Sensors
The primary signaling pathways for DAMN-based sensors involve either colorimetric or fluorescent responses upon interaction with a target analyte. These responses are typically triggered by:
-
Intramolecular Charge Transfer (ICT): The interaction of the analyte with the DAMN moiety can alter the electronic distribution within the molecule, leading to a shift in the absorption or emission spectrum. This often results in a visible color change or a change in fluorescence color.
-
Photoinduced Electron Transfer (PET): In some sensor designs, a fluorophore is linked to the DAMN unit. In the absence of the analyte, the DAMN moiety can quench the fluorescence through PET. Binding of the analyte to the DAMN receptor site can inhibit this PET process, leading to a "turn-on" fluorescence response.
-
Coordination-Based Changes: The amino groups of DAMN can coordinate with metal ions. This coordination can rigidify the molecular structure, leading to enhanced fluorescence emission (chelation-enhanced fluorescence, CHEF) or changes in the electronic environment that modulate the optical properties.
The versatility of the DAMN scaffold allows for its incorporation into various molecular architectures to tune its selectivity and sensitivity for a wide range of analytes, including metal ions and anions.
Performance Comparison: DAMN-Based Sensors vs. Alternatives
The efficacy of a chemical sensor is determined by key performance metrics such as its limit of detection (LOD), linear range, selectivity, and response time. Below is a comparative analysis of DAMN-based sensors for the detection of Aluminum (Al³⁺), Copper (Cu²⁺), and Cyanide (CN⁻) against other established sensing platforms.
Aluminum (Al³⁺) Detection
Aluminum is the most abundant metal in the earth's crust, and its overexposure has been linked to neurodegenerative diseases. Consequently, the development of sensitive and selective Al³⁺ sensors is of significant interest.
Table 1: Performance Comparison of Fluorescent Al³⁺ Sensors
| Sensor Platform | Limit of Detection (LOD) | Linear Range | Response Time | Sensing Mechanism | Reference |
| DAMN-based Schiff Base | Micromolar (µM) range | Not Specified | Not Specified | Chelation-Enhanced Fluorescence (CHEF) | [4] |
| Naphthalene-based | 0.1 µM | Not Specified | Not Specified | "Turn-on" fluorescence | [5] |
| Aminobenzoylhydrazide Schiff-base | 6.7 nM | Not Specified | Rapid | "Turn-on" fluorescence | [6] |
| Benzothiazole-based (BHMMP) | 0.70 µM | 1-5 µM | Not Specified | "Turn-on" fluorescence | [2][7] |
| Naphthalimide-based (NBP) | 80 nM | Not Specified | Not Specified | "Turn-on" fluorescence | [8] |
| Organic copolymer P(o-DATh) | 0.04 ppm | Not Specified | Not Specified | Fluorescence quenching | [9] |
Copper (Cu²⁺) Detection
Copper is an essential trace element but is toxic at elevated concentrations. Therefore, monitoring Cu²⁺ levels in environmental and biological systems is crucial.
Table 2: Performance Comparison of Colorimetric Cu²⁺ Sensors
| Sensor Platform | Limit of Detection (LOD) | Linear Range | Response Time | Sensing Mechanism | Reference |
| DAMN-based (Julolidine) | 2.1 µM | Not Specified | Fast | Color change (Yellow to colorless) | [3][4][10] |
| L-cysteine with Cy-NB probe | 8.6 nM | Not Specified | Not Specified | Color change | [7] |
| Peptide-Gold Nanoparticles | 76 nM | Not Specified | Not Specified | Controlled aggregation | [11] |
| Au@Pt Nanohybrids | 4.0 nM | 20-500 nM | Not Specified | Regulation of peroxidase-like activity | [12] |
| Peptide-Ag Nanoparticles | 0.16 µM | 0.08-1.44 µM | Not Specified | Coordination-induced aggregation | [6] |
Cyanide (CN⁻) Detection
Cyanide is a highly toxic anion, and its rapid and sensitive detection is vital for public health and environmental safety.
Table 3: Performance Comparison of Fluorescent CN⁻ Sensors
| Sensor Platform | Limit of Detection (LOD) | Linear Range | Response Time | Sensing Mechanism | Reference |
| DAMN-based | Nanomolar (nM) range | Not Specified | Not Specified | "Turn-on" fluorescence | [13] |
| 2,3-Diaminophenazine hydrochloride | 1.13 nM | Not Specified | Not Specified | Fluorescence response | [14] |
| Thiophene-based (W) | 68.00 nM | 8.00–38.00 µM | Not Specified | "Turn-on" fluorescence | [15][16] |
| Phenothiazine-based | 2.0 µM | 0.05-0.5 mM | Not Specified | Fluorescence quenching | [1] |
| Oligothiophene-benzothiazole (3TBN) | 0.46 µM | 0-40 µM | Not Specified | "Turn-on" fluorescence | [11] |
| Boronic acid-based | ~1-30 µM | Not Specified | Not Specified | Reduced Intramolecular Charge Transfer | [17] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and practical application of these sensors, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensor performance. The following are representative protocols for the use of DAMN-based sensors.
Protocol 1: Fluorescent Detection of Al³⁺ in Live Cells
This protocol outlines the general steps for using a DAMN-based fluorescent probe for imaging Al³⁺ in living cells.
Materials:
-
DAMN-based Al³⁺ fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
HeLa cells (or other suitable cell line)
-
Glass-bottom dishes
-
Aluminum chloride (AlCl₃) solution
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Seed the cells in glass-bottom dishes and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the DAMN-based probe in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash them twice with PBS. Incubate the cells with the probe-containing medium for 20-30 minutes at 37°C.
-
Al³⁺ Treatment: After incubation with the probe, wash the cells three times with PBS to remove any excess, non-internalized probe. Add fresh culture medium containing the desired concentration of Al³⁺ to the cells. Incubate for an appropriate time to allow for Al³⁺ uptake and interaction with the intracellular probe.
-
Fluorescence Imaging: Mount the glass-bottom dish on the stage of a confocal microscope. Excite the cells at the appropriate wavelength for the probe. Capture the fluorescence emission in the designated channel(s). Acquire images before and after the addition of Al³⁺ to observe the change in fluorescence. Bright-field images should also be taken to assess cell morphology.
Protocol 2: Colorimetric Detection of Cu²⁺ in Aqueous Solution
This protocol describes a general procedure for the colorimetric detection of Cu²⁺ using a DAMN-based sensor.
Materials:
-
DAMN-based colorimetric sensor for Cu²⁺
-
Solvent (e.g., a mixture of MeCN/buffer)
-
Standard solution of Cu²⁺
-
Solutions of other metal ions for selectivity testing
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Sensor Solution Preparation: Dissolve the DAMN-based sensor in the appropriate solvent to a known concentration (e.g., 10 µM).
-
Sample Preparation: Prepare a series of standard Cu²⁺ solutions of varying concentrations in the same solvent. Prepare solutions of other metal ions at a concentration significantly higher than that of Cu²⁺ for interference studies.
-
Measurement:
-
To a cuvette containing the sensor solution, add a specific volume of the Cu²⁺ standard solution.
-
Mix thoroughly and allow the reaction to stabilize (typically a few seconds to minutes).
-
Record the UV-Vis absorption spectrum.
-
Repeat this process for each standard Cu²⁺ concentration.
-
For selectivity tests, add solutions of other metal ions to the sensor solution and record the spectra. Then, add Cu²⁺ to these solutions to observe any changes.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum change against the concentration of Cu²⁺ to generate a calibration curve.
-
Determine the linear range and calculate the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope).
-
Protocol 3: Fluorescent Detection of CN⁻ in Water Samples
This protocol provides a general method for the sensitive detection of cyanide using a DAMN-based fluorescent probe.
Materials:
-
DAMN-based fluorescent probe for CN⁻
-
Solvent (e.g., EtOH/water mixture)
-
Standard solution of CN⁻ (e.g., from NaCN or KCN)
-
Solutions of other anions for selectivity testing
-
Fluorescence spectrophotometer
-
Cuvettes
Procedure:
-
Probe Solution Preparation: Prepare a solution of the DAMN-based probe in the chosen solvent system at a fixed concentration (e.g., 20 µM).
-
Sample Preparation: Prepare a series of CN⁻ standard solutions with different concentrations. Prepare solutions of potentially interfering anions.
-
Fluorescence Measurement:
-
Place the probe solution in a cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add a small aliquot of the CN⁻ standard solution, mix, and record the fluorescence spectrum again.
-
Continue this titration with increasing concentrations of CN⁻.
-
To test for selectivity, add other anions to the probe solution and record the fluorescence response, then add CN⁻ to observe the selective response.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum versus the CN⁻ concentration.
-
Determine the linear range of detection.
-
Calculate the limit of detection (LOD) using the 3σ/slope method from the linear portion of the calibration curve.
-
Conclusion
Derivatives of this compound, particularly 2,3-diaminomaleonitrile (DAMN), serve as a powerful and versatile platform for the development of optical chemical sensors. The inherent electronic properties of the DAMN scaffold, coupled with the ability to readily modify its structure, allow for the creation of sensors for a diverse range of analytes with high sensitivity and selectivity. As demonstrated, DAMN-based sensors exhibit competitive performance metrics when compared to other sensing technologies for the detection of important species such as Al³⁺, Cu²⁺, and CN⁻. The choice of a particular sensor will ultimately depend on the specific application, required sensitivity, and the potential for interfering species. The detailed protocols provided herein offer a foundation for researchers to implement and further innovate in the field of chemical sensing.
References
- 1. A New Phenothiazine-Based Fluorescent Sensor for Detection of Cyanide [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ajast.net [ajast.net]
- 6. Colorimetric detection of Cu2+ based on the formation of peptide–copper complexes on silver nanoparticle surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorimetric sensor for highly sensitive and selective detection of copper ion - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-based Sensor for Detection of Aluminium ions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. A diaminomaleonitrile based selective colorimetric chemosensor for copper(ii) and fluoride ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple and sensitive colorimetric sensors for the selective detection of Cu( ii ) - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09910D [pubs.rsc.org]
- 13. Preparation and performance of fluorescent sensing coating for monitoring corrosion of Al alloy 2024 [tnmsc.csu.edu.cn]
- 14. Highly selective and sensitive chemosensor based on 2,3-diaminophenazine hydrochloride for the detection of cyanide in pure water and its application in plant seed samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 16. A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Fluorescence Cyanide Detection at Physiologically Lethal Levels: Reduced ICT-Based Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Diaminobenzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,3-Diaminobenzonitrile are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound. Adherence to these procedural steps is critical due to the hazardous nature of this compound.
Immediate Safety and Hazard Information
This compound is a chemical that must be handled with care. Based on available safety data, it is classified with multiple hazards. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Hazard Identification and Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][2][3] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
A thorough risk assessment of the specific laboratory procedures being performed should guide the selection of PPE. The following are the minimum recommended PPE when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn where there is a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or within a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including residual product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
-
This waste stream should be segregated from other chemical wastes to avoid incompatible mixtures. Avoid contact with strong oxidizing agents and acids.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle).
-
Liquid Waste: For solutions containing this compound, use a labeled, screw-cap bottle that is in good condition and free of leaks.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
-
Spill Management:
-
In the event of a spill, evacuate all non-protected personnel from the area.
-
Wearing the appropriate PPE, absorb the spill using an inert material like vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.
-
Thoroughly decontaminate the spill area.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the defaced or removed label container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Experimental Protocol: Deactivation of this compound (Generalized Procedure)
Disclaimer: The following is a generalized deactivation procedure for aromatic amines and should be used as a guideline only. This procedure has not been validated for this compound specifically. It is imperative to conduct a thorough literature search and risk assessment before attempting any chemical deactivation. The procedure should first be tested on a very small scale (milligram quantities) in a controlled laboratory setting by trained personnel.
This procedure is based on the oxidation of aromatic amines using potassium permanganate.
Materials:
-
This compound waste
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (0.2 M solution)
-
Sodium hydrogen sulfite (solid)
-
Stir plate and stir bar
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Preparation (in a chemical fume hood):
-
For every 0.01 mole (approximately 1.33 g) of this compound waste, prepare a solution by dissolving it in 3 liters of 1.7 N sulfuric acid in a 5-liter flask equipped with a stirrer.
-
-
Oxidation:
-
Slowly add 1 liter of 0.2 M potassium permanganate solution to the stirred solution of the aromatic amine.
-
Allow the mixture to stand at room temperature for at least 8 hours with continuous stirring. The purple color of the permanganate should persist, indicating an excess is present.
-
-
Quenching Excess Permanganate:
-
Slowly add solid sodium hydrogen sulfite in small portions until the purple color of the permanganate disappears. This indicates that the excess oxidant has been reduced.
-
-
Neutralization and Disposal:
-
Check the pH of the final solution. If it is acidic, neutralize it carefully with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of approximately 7.
-
The resulting neutralized solution should be disposed of as hazardous aqueous waste through your institution's EHS office.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Diaminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,3-Diaminobenzonitrile. Given the limited availability of specific toxicological and exposure data for this compound, the following recommendations are based on the known hazards of similar aromatic amine and nitrile compounds, as well as established laboratory safety protocols.
Immediate Safety and Hazard Information
This compound is a hazardous substance and should be handled with extreme caution. Based on data from similar compounds, it is presumed to be harmful if swallowed, in contact with skin, or if inhaled, and is expected to cause skin and serious eye irritation, as well as potential respiratory irritation.
Hazard Identification:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Toxicological Data (Analog Compound: Benzonitrile)
| Route of Exposure | Test Animal | LD50/LC50 Value |
| Oral | Rat | 1.0 ± 0.2 g/kg[1] |
| Dermal | Rat | 1200–2000 mg/kg bw[2] |
| Dermal | Rabbit | 1250–1400 mg/kg bw[2] |
| Inhalation | Rat | >8 mg/L (4-hour exposure)[2] |
| Inhalation | Mouse | <2.95 mg/L (4-hour exposure)[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Recommended Protection | Rationale and Specifications |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Primary Glove: Butyl rubber offers excellent resistance to a wide range of corrosive chemicals.[2] Secondary Glove: Nitrile gloves provide good splash protection and are resistant to many solvents and oils.[2] Nitrile has poor resistance to some amines.[3] Always inspect gloves for degradation and change them immediately after contamination or after the manufacturer's recommended breakthrough time, if known. |
| Eyes/Face | Safety goggles and a face shield | Safety goggles must be worn to protect against dust particles and chemical splashes. A face shield provides an additional layer of protection for the entire face. |
| Body | Chemical-resistant laboratory coat | A fully buttoned lab coat made of a low-permeability material should be worn. |
| Respiratory | NIOSH-approved respirator | A full-facepiece respirator with organic vapor cartridges and P100 (HEPA) particulate filters is recommended, especially when handling the powder outside of a certified chemical fume hood or for spill cleanup.[4] For weighing small quantities inside a fume hood, a half-mask respirator with the same cartridges may be sufficient. A proper fit test is required for all respirator users. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure risk.
Workflow for Handling this compound:
Experimental Protocols:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control the release of airborne particles.
-
Weighing: When weighing the solid, use a microbalance within the fume hood. Handle the powder gently to minimize dust generation.[5] Consider purchasing pre-weighed amounts if possible to avoid this step.[5]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with a suitable solvent and then wash thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Disposal Protocols:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[6] Keep it separate to ensure proper disposal.
-
Containerization: Collect all solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[6]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.[6]
-
Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[7] Do not dispose of this chemical down the drain or in regular trash.[8]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]
Spill and Decontamination Procedures:
-
Small Spills: In a fume hood, carefully sweep up the solid material to avoid generating dust.[8] Place the material into a labeled hazardous waste container. Decontaminate the area with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand.[8] Carefully collect the absorbed material into a hazardous waste container. Decontaminate the area thoroughly. All cleanup materials must be disposed of as hazardous waste.[8]
References
- 1. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Variability in Toxicity - 1080 Science [1080science.co.nz]
- 4. researchgate.net [researchgate.net]
- 5. safety.duke.edu [safety.duke.edu]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Acute inhalation toxicity of aliphatic (C1-C5) nitrites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
